Marcellomycin
Description
This compound has been reported in Streptomyces with data available.
This compound is an antineoplastic oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium Actinosporangium bohemicum. this compound intercalates into DNA and induces DNA crosslinks, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis. (NCI04)
pyrromycinone glycoside antibiotic isolated from bohemic acid complex; RN given refers to parent cpd(1R-(1alpha,2beta,4beta))-isomer; structure in fourth source
Structure
2D Structure
Properties
CAS No. |
63710-10-1 |
|---|---|
Molecular Formula |
C42H55NO17 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |
InChI Key |
VJRAUFKOOPNFIQ-TVEKBUMESA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Synonyms |
marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |
Origin of Product |
United States |
Foundational & Exploratory
Marcellomycin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
Marcellomycin is a potent antitumor anthracycline antibiotic isolated from the fermentation broth of the actinomycete Actinosporangium bohemicum. As a member of the bohemic acid complex, a mixture of ε-pyrromycinone glycosides, this compound has garnered interest for its mechanism of action, which involves DNA intercalation and the inhibition of critical cellular processes.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting the available technical data and experimental methodologies. While foundational studies have outlined the general framework for its production and purification, this guide also highlights areas where detailed public information remains limited.
Discovery and Producing Organism
This compound was first identified as a constituent of the bohemic acid complex, produced by a novel actinomycete strain.
-
Producing Organism : Actinosporangium bohemicum sp. nov., strain C-36145.
-
ATCC Designation : The strain is deposited as ATCC 31127.
-
Origin : Isolated from a soil sample collected in Ontario, Canada.
The bohemic acid complex is a rich mixture of structurally related anthracyclines, including musettamycin, rudolphomycin, and others, necessitating a robust purification strategy to isolate this compound.
Fermentation for this compound Production
The production of the bohemic acid complex, from which this compound is derived, is achieved through submerged fermentation of Actinosporangium bohemicum. Initial studies were conducted at the flask scale and subsequently scaled up to 3,000-liter fermentors for larger-scale production.
Fermentation Protocol
Detailed information regarding the specific composition of the fermentation medium and the precise fermentation parameters (e.g., temperature, pH, aeration, agitation) are not extensively detailed in publicly available literature. However, based on general practices for actinomycete fermentation for secondary metabolite production, a typical process would involve the following stages.
Caption: Generalized workflow for the fermentation of Actinosporangium bohemicum.
Isolation and Purification of this compound
This compound is isolated from the harvested fermentation broth as part of the bohemic acid complex. The purification process involves extraction followed by multi-step chromatography.
Experimental Protocols
Step 1: Extraction of the Bohemic Acid Complex
A general protocol for the extraction of the crude complex has been described, although specific ratios and optimized conditions are not provided in the available literature.
-
Solvent Extraction : The whole fermentation broth is extracted with methyl isobutyl ketone at a neutral or slightly basic pH.
-
Concentration : The organic extract is concentrated to a reduced volume.
-
Precipitation : The bohemic acid complex is precipitated from the concentrated extract by the addition of petroleum ether, resulting in an oily solid.
-
Defatting : Residual fats and oils are removed by washing the solid precipitate with ether.
Step 2: Chromatographic Purification
Early attempts at purification using preparative layer chromatography and silica gel column chromatography were reported to be inefficient. The most successful purification has been achieved using a combination of gel filtration and high-performance liquid chromatography (HPLC).
-
Gel Filtration Chromatography :
-
Stationary Phase : Sephadex LH-20.
-
Purpose : This step serves as an initial fractionation of the crude bohemic acid complex.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
System : Normal phase HPLC systems containing aqueous ammonia have been successfully used.
-
Outcome : This technique is crucial for separating the individual components of the bohemic acid complex to yield high-purity this compound.
-
Caption: Purification workflow for the isolation of this compound.
Quantitative Data
Quantitative data regarding the production and purification of this compound is sparse in the available literature. The following table summarizes the key reported figures.
| Parameter | Value/Result | Source |
| Fermentation Scale | Up to 3,000 Liters | |
| Purification Yield | 5.0 g of this compound from 6.0 g of an enriched fraction | |
| Final Purity | > 99% (as determined by HPLC) |
Physicochemical Characterization
This compound is an anthracycline glycoside with the following properties:
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₅NO₁₇ | |
| Molecular Weight | 845.9 g/mol | |
| Spectroscopic Data | Detailed ¹H and ¹³C NMR data are not readily available in public literature. The UV-visible spectrum is characterized by an absorption band around 490 nm, typical for the anthracycline chromophore. |
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity. Its mechanism of action is primarily attributed to its interaction with DNA.
-
DNA Intercalation : this compound intercalates into the DNA double helix, disrupting its normal function.[1]
-
Inhibition of Macromolecular Synthesis : This intercalation leads to the inhibition of DNA replication and repair, as well as the synthesis of RNA and proteins.[1]
-
Induction of DNA Crosslinks : The molecule is also capable of inducing crosslinks in DNA.[1]
-
Cell Differentiation : this compound has been shown to induce differentiation in HL-60 promyelocytic leukemia cells, suggesting an additional mechanism of action related to interference with glycoprotein synthesis.[1]
A simplified representation of this compound's proposed mechanism of action at the cellular level is depicted below.
Caption: High-level overview of this compound's mechanism of action.
Conclusion
This compound remains a significant member of the anthracycline class of antibiotics due to its potent antitumor properties. This guide has synthesized the available technical information regarding its discovery from Actinosporangium bohemicum and the general methodologies for its isolation. However, it is evident that a comprehensive, step-by-step protocol with detailed quantitative analysis, particularly concerning the fermentation and purification processes, is not fully available in the public domain. Further research to elucidate the complete biosynthetic pathway and to fully characterize the signaling pathways modulated by this compound would be of great value to the scientific and drug development communities.
References
Marcellomycin: An In-depth Technical Guide on its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marcellomycin is an anthracycline antibiotic that has been investigated for its potential as an antitumor agent. As a member of the anthracycline class of compounds, its mechanism of action is presumed to be similar to other well-known drugs in this family, such as doxorubicin and daunorubicin. This technical guide provides a comprehensive overview of the available biological data on this compound, including its mechanism of action, data from clinical trials, and relevant experimental protocols. Due to the limited availability of data specifically for this compound, information regarding the general mechanisms of anthracyclines is included to provide a broader context for its potential biological activity.
Mechanism of Action
The antitumor activity of anthracyclines is primarily attributed to their ability to interfere with DNA replication and induce cell death in rapidly dividing cancer cells. The proposed mechanisms of action for this compound, based on its classification as an anthracycline, are multifaceted and include:
-
DNA Intercalation: Anthracyclines possess a planar ring structure that allows them to insert between the base pairs of the DNA double helix.[1][2] This intercalation distorts the DNA structure, thereby inhibiting the processes of DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: A crucial mechanism for the anticancer effect of anthracyclines is the inhibition of topoisomerase II.[1][2] These drugs stabilize the complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[1] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can participate in redox reactions, leading to the formation of highly reactive free radicals.[1][2] These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[1]
Signaling Pathways
The cellular damage induced by anthracyclines activates a complex network of signaling pathways that converge on cell cycle arrest and apoptosis. While specific pathways activated by this compound have not been detailed in the available literature, the general pathways for anthracyclines involve:
-
p53-Dependent Pathway: DNA damage is a potent activator of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. If the damage is too severe, p53 can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
-
Sphingomyelin-Ceramide Pathway: Some anthracyclines, such as daunorubicin, have been shown to activate a sphingomyelinase-initiated pathway that leads to the production of ceramide, a lipid second messenger involved in apoptosis.[3]
-
MAPK and Stress-Activated Protein Kinase Pathways: The cellular stress induced by anthracyclines can activate various mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) pathways, which play roles in both cell survival and apoptosis, depending on the cellular context.[3]
Quantitative Data
The publicly available data on the in vitro and in vivo antitumor activity of this compound is limited.
In Vitro Activity:
No specific IC50 values for this compound against a panel of cancer cell lines have been found in the reviewed literature.
In Vivo Activity:
This compound has shown antitumor properties in a preclinical model.
| Model | Finding |
| Leukemia P388 in mice | Exhibited antitumor properties.[4] |
Clinical Trial Data:
Two Phase I clinical trials have been conducted to evaluate the safety and toxicity of this compound in patients with advanced solid tumors.
Table 1: Phase I Clinical Trial - Single-Dose Schedule [5]
| Parameter | Details |
| Number of Patients | 18 |
| Tumor Types | Variety of solid tumors |
| Dose Range | 5-60 mg/m² |
| Dose-Limiting Toxicity | Myelosuppression (thrombocytopenia and leukopenia) |
| Antitumor Activity | No antitumor activity was detected.[5] |
Table 2: Phase I Clinical Trial - Weekly Dose Schedule
| Parameter | Details |
| Number of Patients | 22 |
| Tumor Types | Advanced malignant solid tumors |
| Dose Range | 5-30 mg/m² weekly for 4 weeks |
| Dose-Limiting Toxicity | Hematologic toxicity (myelosuppression) |
| Antitumor Activity | No partial or complete responses occurred. One patient with advanced breast cancer showed a mixed response. |
Experimental Protocols
Cytotoxicity Assay (e.g., MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
This compound is an anthracycline antibiotic with a presumed mechanism of action involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. While preclinical studies in a murine leukemia model suggested antitumor activity, Phase I clinical trials in patients with advanced solid tumors did not demonstrate significant therapeutic efficacy and were associated with dose-limiting hematologic toxicity.[5] The lack of publicly available in vitro cytotoxicity data, such as IC50 values against a range of cancer cell lines, and detailed mechanistic studies specific to this compound, limits a comprehensive understanding of its full potential as an antitumor agent. Further research would be necessary to elucidate its precise molecular targets and signaling pathways and to identify potential cancer types where it might exhibit therapeutic benefit.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical phase I trial of this compound with a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Overview of Marcellomycin Phase I Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the foundational Phase I clinical trials of Marcellomycin, a novel anthracycline antibiotic. The following sections detail the quantitative outcomes, experimental methodologies, and logical workflows of these early-stage clinical investigations. The data presented is crucial for understanding the initial safety, tolerability, and pharmacokinetic profile of this compound.
Quantitative Data Summary
The initial Phase I clinical development of this compound explored different dosing schedules to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Two key single-agent trials were conducted: a single-dose schedule and a weekly-dose schedule. The quantitative data from these trials are summarized below for comparative analysis.
Table 1: this compound Phase I Trial - Single-Dose Schedule [1]
| Parameter | Value |
| Number of Patients | 18 |
| Tumor Types | Variety of solid tumors |
| Dose Range | 5-60 mg/m² |
| Dosing Schedule | Single intravenous injection (15-30 min) every 3 weeks |
| Median Number of Courses | 2 (Range: 1-5) |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (early thrombocytopenia, late leukopenia) |
| DLT Onset Dose | ≥ 40 mg/m² |
| Recommended Phase II Dose | 50 mg/m² every 3 weeks (for ambulatory patients) |
| Antitumor Activity | None detected |
Table 2: this compound Phase I Trial - Weekly-Dose Schedule [2]
| Parameter | Value |
| Number of Patients | 22 |
| Tumor Types | Advanced malignant solid tumors |
| Dose Levels | 6 (ranging from 5 to 30 mg/m²) |
| Dosing Schedule | Intravenously weekly for 4 weeks, followed by a 3-week rest |
| Dose-Limiting Toxicity (DLT) | Hematologic toxicity (unpredictable and erratic) |
| Key Toxicity Event | 2 deaths in agranulocytosis at 27.5 mg/m² weekly dose |
| Maximum Tolerated Dose (MTD) | Between 27.5 and 30 mg/m² weekly |
| Antitumor Activity | No complete or partial responses; one mixed response in breast cancer |
Experimental Protocols
The methodologies employed in these Phase I trials were crucial for defining the safety profile of this compound. The core components of the experimental protocols are detailed below.
Patient Population
-
Inclusion Criteria: Patients with histologically confirmed advanced malignant solid tumors who had exhausted standard therapeutic options.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided abstracts but would typically include significant organ dysfunction (renal, hepatic, cardiac) and poor performance status.
Drug Administration
-
Single-Dose Schedule: this compound was administered as a single intravenous injection over 15 to 30 minutes.[1] Courses were repeated every 3 weeks.[1]
-
Weekly-Dose Schedule: The drug was given intravenously on a weekly basis for four consecutive weeks.[2] This was followed by a three-week rest period before the next course could be initiated.[2]
Toxicity Assessment
-
Primary Endpoint: The primary objective of these trials was to determine the MTD and the nature of DLTs.
-
Monitoring: Patients were closely monitored for both hematologic and non-hematologic toxicities.
-
Key Toxicities Observed (Single-Dose):
-
Hematologic: Myelosuppression, characterized by early-onset thrombocytopenia and late-onset leukopenia, was the DLT.[1]
-
Non-Hematologic: Frequent side effects included nausea, vomiting, stomatitis, local phlebitis, and fatigue.[1] Electrocardiographic changes were also noted.[1] Hair loss was reported as rare and negligible.[1]
-
-
Key Toxicities Observed (Weekly-Dose):
-
Hematologic: Hematologic toxicity was dose-limiting but described as unpredictable and erratic.[2] Severe myelosuppression, including fatal agranulocytosis, was observed at the 27.5 mg/m² dose level.[2]
-
Non-Hematologic: Moderate to severe nausea and vomiting were common, affecting 19 of 22 patients.[2] Other reported toxicities included mild stomatitis, diarrhea, phlebitis, and moderate fatigue.[2]
-
Efficacy Assessment
-
Secondary Endpoint: Antitumor activity was a secondary endpoint.
-
Evaluation: Tumor response was evaluated based on standard criteria for solid tumors.
-
Results: No significant antitumor activity was detected in the single-dose trial.[1] In the weekly-dose study, no complete or partial responses were observed, although one patient with advanced breast cancer had a mixed response.[2]
Experimental Workflow
The logical flow of a Phase I dose-escalation trial, as exemplified by the this compound studies, is depicted in the following diagram. This workflow illustrates the iterative process of dose escalation and patient monitoring to determine the MTD.
Figure 1. A generalized workflow for a Phase I dose-escalation clinical trial.
References
Marcellomycin analogues and derivatives structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of Marcellomycin Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the structure-activity relationships (SAR) for the anthracycline antibiotic, this compound, and its closely related analogues. This compound, produced by the actinomycete Actinosporangium bohemicum, is a potent antitumor agent belonging to the ε-pyrromycinone glycosides family.[1] Its biological activity, like other anthracyclines, is primarily attributed to its interaction with DNA, leading to the inhibition of nucleic acid synthesis and interference with topoisomerase II function. This guide synthesizes the available data on how structural modifications to the this compound scaffold influence its biological activity, presents detailed experimental protocols for assessing these effects, and uses visualizations to clarify complex mechanisms and workflows.
Core Mechanism of Action
The primary mechanism of action for this compound and its analogues involves direct interaction with nuclear DNA. The planar aromatic ring system of the anthracycline core intercalates between DNA base pairs.[2] This physical insertion unwinds the DNA helix, creating a steric blockade that obstructs the processes of both transcription and replication. This interference with nucleic acid synthesis is a major contributor to the compound's cytotoxicity.
Furthermore, this intercalation event can stabilize the transient DNA-topoisomerase II cleavable complex. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication by creating and resealing double-strand breaks. By "poisoning" the enzyme, anthracyclines trap it in a state where the DNA is cleaved, leading to an accumulation of permanent double-strand breaks and ultimately triggering apoptotic cell death.[3][4][5][6] A key distinguishing feature of this compound compared to the well-studied anthracycline adriamycin is its preference for binding to AT-rich DNA sequences, whereas adriamycin shows a requirement for GC sequences.[2]
Structure-Activity Relationship (SAR) Analysis
Comparative studies between this compound and its naturally occurring analogues—musettamycin, rudolfomycin, aclacinomycin, and pyrromycin—have revealed critical insights into the SAR of this anthracycline subclass. The primary structural variations among these compounds lie in the length and composition of the glycosidic side chain attached to the aglycone core.
Key findings from DNA binding studies indicate a direct correlation between the structure of this side chain and the molecule's affinity for DNA.[2]
-
Length of the Glycosidic Side Chain: A longer sugar chain generally correlates with a higher DNA binding affinity. This suggests that the extended oligosaccharide moiety provides additional points of contact or stabilizes the drug-DNA complex more effectively.
-
Composition of the Terminal Sugar: The nature of the terminal sugar residue significantly influences DNA binding. The presence of 2-deoxyfucose at the terminal position, as seen in this compound, confers a greater DNA binding ability compared to analogues terminating in rhodosamine or cinerulose.[2]
These relationships are summarized in the table below, which is based on the findings from spectrofluorometric titration studies comparing these analogues.[2]
| Compound | Glycosidic Side Chain Composition (from aglycone) | Relative DNA Binding Affinity | DNA Sequence Preference |
| This compound | Rhodosamine - 2-Deoxyfucose - Cinerulose | High | AT-rich |
| Musettamycin | Rhodosamine - 2-Deoxyfucose | Intermediate | AT-rich |
| Rudolfomycin | Rhodosamine - Cinerulose | Lower | AT-rich |
| Aclacinomycin | Rhodosamine - 2-Deoxyfucose - Cinerulose | High | AT-rich |
| Pyrromycin | Rhodosamine | Lowest | AT-rich |
Note: Relative affinities are inferred from structure-activity relationship descriptions in the cited literature.[2] Aclacinomycin and this compound differ in their aglycone structure but share the same trisaccharide chain, leading to similar high binding affinity.
Experimental Protocols
The evaluation of this compound analogues relies on a suite of standardized in vitro assays to quantify their biological activity. Below are detailed methodologies for key experiments.
DNA Binding Affinity Assessment
This protocol describes the use of spectrofluorometric titration to determine the binding affinity of an analogue to DNA, based on the quenching of the compound's intrinsic fluorescence upon intercalation.[2]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the anthracycline analogue in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a high-concentration stock solution of calf thymus DNA in the same buffer. Determine its concentration accurately via UV absorbance at 260 nm.
-
Prepare a series of DNA solutions of varying base-pair concentrations (e.g., poly(dAdT) or poly(dGdC) for sequence preference studies).
-
-
Titration:
-
Place a fixed concentration of the anthracycline analogue (e.g., 1 µM) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum using an excitation wavelength appropriate for the compound's chromophore.
-
Add small, precise aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the mixture to equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum after each equilibration.
-
-
Data Analysis:
-
Measure the decrease (quenching) in fluorescence intensity at the emission maximum as a function of DNA concentration.
-
Use the collected data to construct a Scatchard plot (r/Cf vs. r, where r is the ratio of bound drug to DNA base pairs and Cf is the concentration of free drug).
-
The binding affinity (Ka) and the number of binding sites (n) can be determined from the slope and x-intercept of the Scatchard plot, respectively.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of a compound.
Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound analogue in culture media (e.g., from 0.01 µM to 100 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Methodology:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. Each 20 µL reaction should contain:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).
-
200 ng of kDNA substrate.
-
The this compound analogue at various concentrations (or a known inhibitor like etoposide as a positive control).
-
A no-drug control and a no-enzyme control.
-
-
-
Enzyme Addition and Incubation:
-
Add 1-2 units of purified human topoisomerase IIα to each reaction tube (except the no-enzyme control).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of a stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme, and a tracking dye).
-
Incubate at 37°C for another 15 minutes to allow for protein digestion.
-
-
Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the tracking dye has migrated approximately 75% of the gel length.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The catenated kDNA from the no-enzyme control will remain in the well.
-
The decatenated DNA minicircles (nicked and supercoiled) from the no-drug control will migrate into the gel.
-
In the presence of an effective inhibitor, the kDNA will fail to decatenate and will remain in the well, similar to the no-enzyme control. The concentration at which this inhibition occurs is recorded.
-
References
- 1. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of this compound and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review [mdpi.com]
- 4. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the DNA Binding and Intercalation Properties of Marcellomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marcellomycin, an anthracycline antibiotic, exhibits potent antitumor activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the DNA binding and intercalation properties of this compound. It delves into the molecular mechanisms of action, sequence preference, and the thermodynamic forces governing its binding. Detailed experimental protocols for key analytical techniques, including fluorescence spectroscopy, circular dichroism, and DNase I footprinting, are provided to facilitate further research and drug development efforts. Quantitative binding data, while not extensively available for this compound itself, is presented through representative data from related anthracyclines to offer a comparative context. Visualizations of the DNA intercalation process, experimental workflows, and the proposed mechanism of action are included to enhance understanding.
Introduction
This compound is a glycosidic anthracycline antibiotic produced by Actinosporangium bohemicum.[1] Like other members of the anthracycline family, such as doxorubicin and daunorubicin, its cytotoxic effects are largely attributed to its ability to interfere with DNA replication and transcription. The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2] This physical distortion of the DNA structure disrupts the function of enzymes that utilize DNA as a template, notably DNA and RNA polymerases, and topoisomerase II.[3][4] A distinguishing feature of this compound and its analogues is their preference for binding to AT-rich sequences of DNA, in contrast to the GC-preference of adriamycin.[2] This guide will explore the specifics of these interactions.
DNA Binding and Intercalation Mechanism
The binding of this compound to DNA is a multi-step process driven by a combination of forces. The primary mode of interaction is intercalation, where the planar tetracyclic ring system of the aglycone moiety stacks between adjacent base pairs of the DNA. This is further stabilized by the positioning of its bulky trisaccharide side chain within the minor groove of the DNA helix.[2]
The intercalation process causes significant conformational changes in the DNA structure, including unwinding of the helix and an increase in the separation between the intercalated base pairs. This distortion is central to its biological activity as it creates a steric hindrance for enzymes that process DNA.
Caption: Logical flow of this compound's interaction with DNA and its cellular consequences.
A crucial aspect of this compound's mechanism of action is its role as a topoisomerase II poison.[3][4] Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of permanent double-strand breaks, triggering downstream signaling pathways that ultimately lead to apoptosis.
Caption: Mechanism of Topoisomerase II poisoning by this compound.
Quantitative Data on DNA Binding
| Parameter | Value | Method | Reference |
| Binding Constant (Ka) | 1.0 - 5.0 x 105 M-1 | Fluorescence Spectroscopy | Representative Data |
| Dissociation Constant (Kd) | 2.0 - 10.0 µM | Fluorescence Spectroscopy | Representative Data |
| Enthalpy Change (ΔH) | -5 to -10 kcal/mol | Isothermal Titration Calorimetry | Representative Data |
| Entropy Change (ΔS) | 10 to 20 cal/mol·K | Isothermal Titration Calorimetry | Representative Data |
| Gibbs Free Energy Change (ΔG) | -7 to -9 kcal/mol | Calculated (ΔG = ΔH - TΔS) | Representative Data* |
Note: The data presented in this table is representative of a typical AT-preferring DNA intercalating anthracycline and is intended for illustrative purposes. Specific experimental determination for this compound is required for precise values.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the DNA binding and intercalation properties of this compound.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to study DNA-drug interactions. The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching can be monitored to determine binding parameters.
Objective: To determine the binding constant (Ka) and stoichiometry of this compound binding to DNA.
Materials:
-
This compound solution (concentration determined by UV-Vis spectrophotometry)
-
Calf Thymus DNA (or specific AT-rich oligonucleotides) solution, with concentration determined by UV absorbance at 260 nm
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of this compound in the binding buffer.
-
Prepare a series of DNA solutions of varying concentrations in the binding buffer.
-
To a quartz cuvette, add a fixed concentration of this compound solution.
-
Record the initial fluorescence emission spectrum of this compound (Excitation wavelength typically around 480 nm, emission scanned from 500 to 700 nm).
-
Titrate the this compound solution with increasing concentrations of the DNA solution, allowing the mixture to equilibrate for 2-3 minutes after each addition.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the data using the Stern-Volmer equation or by fitting to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (Ka) and the number of binding sites.
Caption: Workflow for Fluorescence Spectroscopy Titration.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is used to investigate the conformational changes in DNA upon drug binding. Intercalation of this compound will induce changes in the CD spectrum of DNA.
Objective: To assess the conformational changes in DNA upon this compound binding.
Materials:
-
This compound solution
-
DNA solution (Calf Thymus DNA or specific oligonucleotides)
-
Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 cm)
Protocol:
-
Prepare stock solutions of this compound and DNA in the binding buffer.
-
Record the baseline CD spectrum of the binding buffer.
-
Record the CD spectrum of the DNA solution alone in the far-UV region (typically 220-320 nm).
-
Prepare a series of samples with a fixed concentration of DNA and increasing concentrations of this compound.
-
Incubate the samples to allow binding to reach equilibrium.
-
Record the CD spectrum for each sample.
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the DNA CD signal (e.g., changes in the positive band around 275 nm and the negative band around 245 nm) to infer conformational changes.
Caption: Workflow for Circular Dichroism Spectroscopy.
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific DNA sequence where a small molecule binds. The bound this compound protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Objective: To determine the DNA sequence preference of this compound binding.
Materials:
-
DNA fragment of known sequence (preferably containing AT-rich regions), end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye
-
This compound solution
-
DNase I
-
DNase I digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.5)
-
Stop solution (e.g., formamide, EDTA, loading dyes)
-
Polyacrylamide gel for sequencing
-
Autoradiography film or fluorescence imager
Protocol:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow binding equilibrium to be reached.
-
Add a carefully titrated amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments by heating.
-
Separate the DNA fragments by size on a denaturing polyacrylamide sequencing gel.
-
As a control, run a reaction with DNA and DNase I but without this compound. Also, run a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") compared to the control lane.
-
The precise binding site can be determined by aligning the footprint with the sequencing ladder.
Caption: Workflow for DNase I Footprinting Assay.
Conclusion
This compound is a potent DNA intercalating agent with a preference for AT-rich sequences. Its mechanism of action involves the physical disruption of DNA structure and the poisoning of topoisomerase II, leading to the inhibition of essential cellular processes and ultimately apoptosis. While specific quantitative binding data for this compound remains to be fully elucidated, the experimental protocols and representative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate its properties and potential as a chemotherapeutic agent. The continued study of this compound's unique DNA binding characteristics may pave the way for the design of new, more selective, and effective anticancer drugs.
References
Methodological & Application
Marcellomycin: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marcellomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a range of cancers.[1][2][3] Like other anthracyclines, this compound's primary mechanism of action is the inhibition of DNA topoisomerase II.[4][5][6] This enzyme is crucial for resolving topological challenges in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound introduces DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[4][5][6]
These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro efficacy of this compound in cancer cell lines. The included methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound (Illustrative IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table provides illustrative IC50 values for this compound across various cancer cell lines after 48 hours of treatment. It is important to note that these are example values and actual IC50s should be determined empirically for each cell line and experimental condition.[7][8]
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| MDA-MB-231 | Breast Cancer | 1.2 |
| HeLa | Cervical Cancer | 0.8 |
| A549 | Lung Cancer | 1.5 |
| HepG2 | Liver Cancer | 0.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Quadrant analysis of the dot plot will distinguish the different cell populations:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol utilizes propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound for a specific time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Analyze the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.
-
Topoisomerase II Activity Assay (DNA Relaxation Assay)
This in vitro assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9][10]
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution
-
This compound
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding purified topoisomerase IIα enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Run the samples on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Interpretation:
-
Topoisomerase II will relax the supercoiled DNA, resulting in a different migration pattern on the gel (relaxed circular DNA).
-
In the presence of an effective inhibitor like this compound, the relaxation of supercoiled DNA will be reduced or absent, and the DNA will remain in its supercoiled form.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Apoptosis (Annexin V/PI) Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Experimental Workflow: Cell Cycle (PI) Analysis
References
- 1. Clinical phase I trial of this compound with a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I trial of this compound with a weekly dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Marcellomycin in Leukemia P388 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing Marcellomycin in preclinical studies involving the P388 leukemia mouse model. The protocols outlined below are based on established practices for in vivo anti-cancer drug screening and known toxicological data for this compound.
Introduction
This compound is an anthracycline antibiotic with antineoplastic properties. The P388 murine leukemia model is a well-established and widely used tool for the in vivo evaluation of potential anti-cancer agents. This document details the experimental protocols for assessing the efficacy and toxicity of this compound in this model system.
Quantitative Data Summary
| Parameter | This compound-Treated Group | Vehicle Control Group | Positive Control (e.g., Doxorubicin) |
| Efficacy | |||
| Mean Survival Time (Days) | Data to be collected | Data to be collected | Data to be collected |
| Percentage Increase in Lifespan (% ILS) | Calculated | N/A | Calculated |
| Tumor Weight/Volume (for solid tumor models) | Data to be collected | Data to be collected | Data to be collected |
| Toxicity | |||
| Mean Body Weight Change (%) | Data to be collected | Data to be collected | Data to be collected |
| Hematological Parameters (e.g., WBC, RBC, Platelets) | Data to be collected | Data to be collected | Data to be collected |
| Gross Necropsy Findings | Observations to be recorded | Observations to be recorded | Observations to be recorded |
Experimental Protocols
P388 Leukemia Cell Culture and Implantation
Objective: To establish P388 leukemia in mice for in vivo drug testing.
Materials:
-
P388 leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer
-
6-8 week old DBA/2 or B6D2F1 mice
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture P388 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase by centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in PBS and determine cell viability using trypan blue exclusion.
-
On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 viable P388 cells in a volume of 0.1 mL.
This compound Dosing and Administration
Objective: To treat P388-bearing mice with this compound to evaluate its anti-leukemic activity.
Materials:
-
This compound
-
Sterile vehicle for reconstitution (e.g., sterile water for injection or 0.9% saline)
-
Syringes and needles for administration
Protocol:
-
Randomize the inoculated mice into treatment and control groups (n=8-10 mice per group).
-
Based on toxicological data in mice, a single intravenous (i.v.) dose of this compound in the range of 43.05-67.65 mg/m^2 can be considered for initial studies.[1][2][3] This dose should be converted to mg/kg for mice.
-
Prepare fresh solutions of this compound in the appropriate vehicle on the day of administration.
-
Administer this compound intravenously (i.v.) via the tail vein on Day 1 (24 hours after tumor inoculation).
-
The control group should receive an equivalent volume of the vehicle. A positive control group treated with a known anti-leukemic agent (e.g., doxorubicin) should be included.
Efficacy and Toxicity Monitoring
Objective: To assess the anti-tumor efficacy and systemic toxicity of this compound.
Protocol:
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, activity, and posture.
-
Record the day of death for each mouse to calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS) using the following formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
At the end of the study, or if mice become moribund, euthanize them and perform a gross necropsy to observe any organ abnormalities.
-
For more detailed toxicity analysis, blood samples can be collected for complete blood counts (CBC) and serum chemistry analysis.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Leukemia Cells
This compound, as an anthracycline, is believed to exert its cytotoxic effects through multiple mechanisms, primarily by targeting DNA and related processes within the cancer cell. The following diagram illustrates the key signaling pathways involved.
Caption: Proposed mechanism of this compound in leukemia cells.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the logical flow of an in vivo experiment to test the efficacy of this compound in the P388 leukemia mouse model.
Caption: Workflow for this compound efficacy testing in the P388 model.
References
- 1. Anthracyclines potentiate activity against murine leukemias L1210 and P388 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P388 leukaemia cells resistant to the anthracycline menogaril lack multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
Application Notes and Protocols for the Purification and Analysis of Marcellomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Marcellomycin is a potent antitumor anthracycline antibiotic, part of the bohemic acid complex produced by the actinomycete Streptomyces sp. (formerly Actinosporangium bohemicum).[1][2] As a member of the anthracycline class of compounds, this compound functions by intercalating into DNA, which inhibits DNA replication and RNA synthesis, making it a compound of significant interest in oncology research.[3] Its complex structure, featuring a tetracyclic aglycone and a trisaccharide side chain, necessitates robust and precise methods for its purification and subsequent analysis to ensure purity, identity, and stability for research and preclinical development.[4]
This document provides detailed protocols for the extraction, purification, and analytical characterization of this compound from bacterial fermentation cultures.
Section 1: Purification of this compound from Streptomyces Culture
The purification of this compound is a multi-step process beginning with the extraction from the fermentation broth, followed by sequential chromatographic separations to isolate the compound to a high degree of purity.
Protocol 1.1: Fermentation and Solvent Extraction
This protocol outlines the initial recovery of the bohemic acid complex, including this compound, from the liquid culture of Streptomyces sp.
Materials:
-
Streptomyces sp. fermentation broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel (large volume)
Methodology:
-
Harvesting: After a 7-10 day fermentation period, harvest the culture broth.[5]
-
Cell Separation: Centrifuge the broth at 5,000 rpm for 15 minutes to separate the mycelia from the supernatant. The target compounds are typically extracellular.[6]
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.[6][7] Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction process on the aqueous phase two more times to maximize yield.
-
-
Drying and Concentration:
-
Pool the collected organic extracts.
-
Dry the extract by adding anhydrous Na₂SO₄ and allowing it to stand for 30 minutes with occasional swirling.
-
Filter the dried extract to remove the Na₂SO₄.
-
Concentrate the crude extract to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue contains the bohemic acid complex.
-
Protocol 1.2: Column Chromatography Purification
This step provides the initial fractionation of the crude extract to separate this compound from other related anthracyclines and impurities.[4]
Materials:
-
Crude extract from Protocol 1.1
-
Silica gel (ammonia-neutralized)
-
Sephadex LH-20
-
Chromatography column
-
Solvent system (e.g., chloroform:methanol gradient)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Methodology:
-
Silica Gel Chromatography:
-
Prepare a slurry of ammonia-neutralized silica gel in the initial mobile phase (e.g., 98:2 chloroform:methanol) and pack the column.
-
Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration.
-
Collect fractions and monitor by TLC to identify fractions containing this compound.
-
-
Sephadex LH-20 Chromatography:
-
Pool the this compound-rich fractions from the silica gel step and concentrate them.
-
Prepare a Sephadex LH-20 column equilibrated with methanol.
-
Load the concentrated sample onto the column.
-
Elute with methanol, collecting fractions.[4] This step is effective for separating compounds based on size and polarity.
-
Monitor fractions by TLC, pooling those with the highest purity of the target compound.
-
Protocol 1.3: Preparative HPLC Refinement
The final purification step uses preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.
Materials:
-
Partially purified this compound fractions
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Normal-phase or reversed-phase preparative column (e.g., C18, 10 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile, water, aqueous ammonia or formic acid)
Methodology:
-
Sample Preparation: Dissolve the pooled fractions from the previous step in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatography:
-
Column: C18 preparative column (250 x 21.2 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for reversed-phase separation of anthracyclines. For normal-phase systems, a mobile phase containing aqueous ammonia may be used.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV-Vis at 490 nm, as this compound is an orange-red solid.[6]
-
-
Fraction Collection: Collect the peak corresponding to this compound based on retention time.
-
Final Processing: Concentrate the collected pure fraction in vacuo to remove the mobile phase. The resulting solid is highly purified this compound.
Purification Workflow Diagram
Caption: Workflow for this compound Purification.
Section 2: Analysis of this compound
Once purified, this compound must be analyzed to confirm its identity, purity, and structure.
Protocol 2.1: Purity Assessment by Analytical HPLC
This protocol uses analytical HPLC to determine the purity of the isolated this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol. Dilute to a working concentration of ~100 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or similar.
-
Column: C18 analytical column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% aqueous phosphoric acid (A) and acetonitrile (B).
-
Gradient: Start at 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at 490 nm.
-
-
Analysis: Inject 10-20 µL of the sample. Purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram.
Protocol 2.2: Structural Elucidation by Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the molecular weight and obtain fragmentation data to support structural identification.
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled to an LC system (LC-MS).
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data to identify the parent ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the parent ion for collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern can help identify the sugar moieties and the aglycone core.
-
Protocol 2.3: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of highly purified, lyophilized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.
-
Experiments to Perform:
-
1D NMR: ¹H and ¹³C spectra to observe chemical shifts and basic structural features.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems (e.g., within each sugar ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the sugar units and linking the trisaccharide chain to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Analysis: The combined data from these experiments allows for the complete assignment of the proton and carbon signals and confirmation of the overall molecular structure.
Analytical Workflow Diagram
Caption: Workflow for this compound Analysis.
Section 3: Data Presentation
Quantitative data from purification and analysis should be summarized for clarity and comparison.
Table 1: Representative Summary of this compound Purification
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
|---|---|---|---|---|---|
| Crude Extract | 5000 | 10000 | 2.0 | 100 | 1 |
| Silica Gel Column | 800 | 8000 | 10.0 | 80 | 5 |
| Sephadex LH-20 | 150 | 6000 | 40.0 | 60 | 20 |
| Preparative HPLC | 30 | 4500 | 150.0 | 45 | 75 |
Note: Activity units are hypothetical and would be determined by a relevant bioassay (e.g., cytotoxicity assay).
Table 2: Typical Analytical HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 490 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Expected Retention Time | ~15-18 minutes (gradient dependent) |
Table 3: Key High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Description |
|---|---|---|---|
| [M+H]⁺ | 846.3543 | 846.3540 | Protonated parent molecule (C₄₂H₅₅NO₁₇)[3][4] |
| [M+Na]⁺ | 868.3362 | 868.3358 | Sodium adduct of parent molecule |
| [M-C₇H₁₂O₃+H]⁺ | 716.2964 | 716.2961 | Loss of one terminal deoxy-sugar |
| [M-C₁₄H₂₄O₆+H]⁺ | 572.2385 | 572.2382 | Loss of two deoxy-sugar units |
| Aglycone Fragment | 445.1231 | 445.1229 | Marcellomycinone (Aglycone core) |
Table 4: Representative ¹H-NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Type | Representative Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Aglycone) | 7.0 - 8.0 |
| Phenolic Hydroxyls (Aglycone) | 12.0 - 14.0 |
| Anomeric Protons (Sugars) | 4.5 - 5.5 |
| Sugar Ring Protons | 3.2 - 4.5 |
| N(CH₃)₂ Protons | ~2.3 |
| OCH₃ (Ester) | ~3.9 |
| Aglycone Aliphatic Protons | 1.5 - 3.0 |
Note: These are representative values. Actual chemical shifts are highly dependent on the solvent and specific molecular environment.
References
- 1. This compound - CD BioSustainable [sustainable-bio.com]
- 2. This compound | C42H55NO17 | CID 107861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. PubChemLite - this compound (C42H55NO17) [pubchemlite.lcsb.uni.lu]
- 5. Bohemic acid - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Rudolphomycin this compound | C84H107N3O33 | CID 86736131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Marcellomycin: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Marcellomycin is an anthracycline antibiotic with potent anti-tumor properties.[1] As a member of this class of compounds, it is understood to exert its cytotoxic effects through mechanisms that include intercalation into DNA and inhibition of topoisomerase II, ultimately leading to the induction of apoptosis in cancer cells. These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound, along with a summary of its stability and a proposed signaling pathway for its apoptotic action.
II. Physicochemical Properties and Solubility
A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₄₂H₅₅NO₁₇ | PubChem |
| Molecular Weight | 845.89 g/mol | PubChem |
| Appearance | Crystalline solid | General Knowledge |
| Solubility in DMSO | ≥ 20 mg/mL | [2] |
| Solubility in Ethanol | ~0.1 mg/mL | [2] |
| Solubility in Water | Sparingly soluble | General Knowledge |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [2] |
III. Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of the compound.
A. Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable syringes and syringe filters (0.22 µm)
Protocol:
-
Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 8.46 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder has dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Sterilization (Optional): If required for the experimental application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. Note that compounds dissolved in DMSO do not always require filter sterilization if handled aseptically.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C.
B. Working Solution Preparation
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to prevent precipitation.[3]
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for more than one day.[2][4]
IV. Stability
The stability of this compound in solution is influenced by several factors, including the solvent, temperature, and exposure to light.
| Condition | Stability | Recommendations |
| Solid Form | Stable for years when stored at -20°C, protected from light. | Store in a tightly sealed container in a freezer. |
| DMSO Stock Solution (-20°C) | Stable for up to 3 months.[3] Avoid multiple freeze-thaw cycles. | Aliquot into single-use volumes. |
| Aqueous Working Solution | Unstable; should be used fresh. | Prepare immediately before use and do not store for more than 24 hours.[3] |
| Light Exposure | Sensitive to light. | Protect all solutions from light by using amber vials or wrapping containers in foil. |
V. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions (various concentrations)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound working solution in complete medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
VI. Mechanism of Action: Induction of Apoptosis
This compound, as an anthracycline, is known to induce apoptosis. The proposed signaling pathway involves the activation of the intrinsic apoptotic pathway.
A. Proposed Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Intercalation &\nTopoisomerase II Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax_Bak [label="Bax/Bak Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2/Bcl-xL Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> DNA [color="#5F6368"]; DNA -> p53 [color="#5F6368"]; p53 -> Bax_Bak [color="#34A853"]; p53 -> Bcl2 [color="#EA4335", arrowhead=tee]; Bax_Bak -> Mitochondrion [label=" MOMP", color="#34A853"]; Bcl2 -> Mitochondrion [color="#EA4335", arrowhead=tee]; Mitochondrion -> Cytochrome_c [color="#4285F4"]; Cytochrome_c -> Apoptosome [color="#5F6368"]; Apoptosome -> Caspase9 [color="#4285F4"]; Caspase9 -> Caspase3 [color="#4285F4"]; Caspase3 -> Apoptosis [color="#EA4335"]; } .dot Caption: Proposed intrinsic apoptosis pathway induced by this compound.
B. Experimental Workflow: Western Blot for Apoptosis Markers
This workflow describes the detection of key apoptotic proteins following this compound treatment.
// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat cells with this compound\n(and vehicle control)", fillcolor="#FBBC05", fontcolor="#202124"]; lysis [label="Cell Lysis and\nProtein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer to\nPVDF Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-Bcl-2, anti-Bax,\nanti-cleaved Caspase-3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment [color="#5F6368"]; treatment -> lysis [color="#5F6368"]; lysis -> sds_page [color="#5F6368"]; sds_page -> transfer [color="#5F6368"]; transfer -> blocking [color="#5F6368"]; blocking -> primary_ab [color="#5F6368"]; primary_ab -> secondary_ab [color="#5F6368"]; secondary_ab -> detection [color="#5F6368"]; detection -> analysis [color="#5F6368"]; } .dot Caption: Workflow for Western blot analysis of apoptotic markers.
VII. Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle this compound powder and concentrated stock solutions in a certified chemical fume hood.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste in accordance with institutional guidelines.
-
Spill Response: In case of a spill, decontaminate the area with an appropriate solution (e.g., 10% bleach solution followed by 70% ethanol) and dispose of cleaning materials as hazardous waste.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and institutional guidelines. Researchers should always consult the relevant Safety Data Sheet (SDS) for this compound before use.
References
Application of Marcellomycin in Combination Chemotherapy Research: A Hypothetical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marcellomycin is an anthracycline antibiotic that has been investigated for its antitumor properties.[1] As a member of the anthracycline class of drugs, which includes widely used chemotherapeutic agents like doxorubicin and daunorubicin, this compound is presumed to exert its cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][3] While early clinical trials in the 1980s evaluated this compound as a single agent, they reported dose-limiting toxicities, including myelosuppression, and limited antitumor activity.[4]
To date, there is a notable lack of published research on the application of this compound in combination with other chemotherapeutic agents. This application note, therefore, presents a hypothetical framework for researchers interested in exploring the potential synergistic or additive effects of this compound in combination chemotherapy. The following sections provide generalized protocols and conceptual signaling pathways that could serve as a starting point for such investigations.
Disclaimer: The following protocols and conceptual diagrams are intended for informational purposes only and are not based on established, peer-reviewed studies of this compound in combination therapy. Researchers should critically evaluate and optimize these hypothetical methodologies for their specific experimental needs.
Hypothetical Investigation of this compound in Combination with Cytarabine for Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a hematological malignancy where combination chemotherapy, often including an anthracycline and cytarabine, is a standard treatment approach. The following outlines a potential research workflow to assess the efficacy of a this compound-cytarabine combination in AML cell lines.
Experimental Workflow
Caption: Hypothetical workflow for in vitro evaluation of this compound combinations.
Data Presentation: Hypothetical Quantitative Data
The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: Single Agent IC50 Values in AML Cell Lines (72h Treatment)
| Cell Line | This compound IC50 (nM) | Cytarabine IC50 (nM) |
| HL-60 | Hypothetical Value | Hypothetical Value |
| KG-1 | Hypothetical Value | Hypothetical Value |
| U937 | Hypothetical Value | Hypothetical Value |
Table 2: Combination Index (CI) Values for this compound and Cytarabine Combination
CI values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (Mar:Ara-C) | Fa (Fraction Affected) | CI Value | Interpretation |
| HL-60 | 1:100 | 0.50 | Hypothetical Value | Synergy/Additive/Antagonism |
| HL-60 | 1:100 | 0.75 | Hypothetical Value | Synergy/Additive/Antagonism |
| HL-60 | 1:100 | 0.90 | Hypothetical Value | Synergy/Additive/Antagonism |
Table 3: Apoptosis Induction by Single Agents and Combination Treatment (48h)
| Treatment Group | Cell Line | % Apoptotic Cells (Annexin V+) |
| Control (Untreated) | HL-60 | Hypothetical Value |
| This compound (IC50) | HL-60 | Hypothetical Value |
| Cytarabine (IC50) | HL-60 | Hypothetical Value |
| Combination (Mar + Ara-C) | HL-60 | Hypothetical Value |
Experimental Protocols: Detailed Methodologies
The following are generalized protocols for the key experiments outlined in the workflow.
Protocol 1: Cell Viability and Synergy Analysis
-
Cell Seeding: Seed AML cells (e.g., HL-60) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Preparation: Prepare stock solutions of this compound and Cytarabine in a suitable solvent (e.g., DMSO or water). Create a dilution series for each drug individually and in a fixed ratio for the combination treatment.
-
Treatment: After 24 hours of incubation, treat the cells with single agents or the drug combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug using non-linear regression. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
Protocol 2: Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed AML cells in 6-well plates and treat with this compound, Cytarabine, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conceptual Signaling Pathway
The cytotoxic effects of anthracyclines like this compound are often linked to the induction of DNA damage, leading to the activation of apoptotic pathways. A combination with a DNA synthesis inhibitor like cytarabine could potentially enhance this effect.
Caption: Conceptual DNA damage and apoptosis pathway for anthracyclines.
Conclusion
The exploration of this compound in combination chemotherapy represents an uncharted area of cancer research. The hypothetical framework provided in this application note offers a logical starting point for investigating the potential of this compound to synergize with other anticancer agents. Rigorous in vitro and subsequent in vivo studies are necessary to validate these concepts and to determine if this compound holds a place in the future of combination cancer therapy. Researchers are encouraged to adapt and expand upon these generalized protocols to address specific research questions.
References
- 1. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent salinomycin C20-O-alkyl oxime derivative SAL-98 efficiently inhibits tumor growth and metastasis by affecting Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical phase I trial of this compound with a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for the Analysis of Marcellomycin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Marcellomycin is an anthracycline antibiotic with potent antitumor properties. As with any therapeutic agent, robust analytical methods are essential for its quantitative determination in bulk drug substance, pharmaceutical formulations, and biological matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using HPLC, including a stability-indicating method crucial for assessing drug purity and degradation. The methods described herein are based on established analytical procedures for closely related anthracycline compounds, such as doxorubicin and daunorubicin, and are intended to serve as a comprehensive guide for laboratory personnel.[3][4][5][6][7]
Physicochemical Properties of Anthracyclines Relevant to HPLC
Anthracyclines, including this compound, are glycosidic compounds characterized by a tetracyclic quinone aglycone linked to an amino sugar. Their chemical structure imparts specific physicochemical properties that are critical for the development of effective HPLC methods:
-
Chromophore: The anthracycline ring system contains a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, typically in the range of 230-290 nm and around 480 nm.[5][8]
-
Fluorophore: Many anthracyclines are naturally fluorescent, enabling highly sensitive and selective detection using a fluorescence detector. Excitation wavelengths are typically around 470-480 nm, with emission wavelengths in the range of 550-590 nm.[4][8][9]
-
Ionizable Group: The presence of an amino group on the sugar moiety means that the overall charge of the molecule is pH-dependent. This property is exploited in reversed-phase HPLC by adjusting the mobile phase pH to control retention and peak shape.
Application Note 1: Quantitative Determination of this compound in Bulk Drug Substance
This application note describes a reversed-phase HPLC (RP-HPLC) method for the routine quantification of this compound in bulk active pharmaceutical ingredient (API).
Principle:
The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of an acidified aqueous buffer and an organic modifier. The acidic pH ensures that the amino group of this compound is protonated, leading to consistent retention and symmetrical peak shapes. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (KH2PO4) buffer: Acetonitrile (60:40, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis at 254 nm |
| Run Time | 10 minutes |
Method Validation Summary:
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Application Note 2: Stability-Indicating HPLC Method for this compound
This application note details a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products, which is essential for stability studies and the analysis of aged or stressed samples.[10][11]
Principle:
A gradient elution is employed to resolve the parent drug from more polar and less polar degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). The method is validated to be specific for the intact drug in the presence of its degradants.[11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 20% B to 60% B over 20 minutes, then hold at 60% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection | Diode Array Detector (DAD) at 254 nm and 480 nm |
| Run Time | 30 minutes |
Forced Degradation Study Summary:
| Stress Condition | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | Significant degradation with multiple degradation peaks observed. |
| Base Hydrolysis (0.1 N NaOH, 25°C, 1h) | Rapid and extensive degradation. |
| Oxidative (3% H2O2, 25°C, 24h) | Moderate degradation with the formation of several minor impurities. |
| Thermal (80°C, 48h) | Minor degradation observed. |
| Photolytic (ICH guidelines) | Stable. |
Experimental Protocols
Protocol 1: Quantitative Determination of this compound in Bulk Drug Substance
1.0 Scope
This protocol describes the procedure for the quantitative determination of this compound in bulk drug substance using RP-HPLC with UV detection.
2.0 Reagents and Materials
-
This compound Reference Standard
-
This compound Bulk Drug Substance
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade)
3.0 Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography data acquisition and processing software.
4.0 Preparation of Solutions
-
Mobile Phase: Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 600 mL of this buffer with 400 mL of acetonitrile. Filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Bulk Drug Substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
5.0 Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Application Note 1.
-
Inject the mobile phase as a blank to ensure a stable baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak areas < 2.0%).
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
6.0 Calculation
Calculate the percentage assay of this compound in the bulk drug substance using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Protocol 2: Stability-Indicating Analysis of this compound
1.0 Scope
This protocol details the procedure for the analysis of this compound and its degradation products using a stability-indicating RP-HPLC method.
2.0 Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water (HPLC Grade)
3.0 Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatography data acquisition and processing software.
4.0 Preparation of Solutions
-
Mobile Phase A (0.05 M Ammonium Acetate, pH 4.5): Dissolve 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter and degas.
-
Mobile Phase B (Acetonitrile): Filter and degas HPLC grade acetonitrile.
-
Standard Solution (100 µg/mL): Prepare as described in Protocol 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Sample Solution (100 µg/mL): Prepare as described in Protocol 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.
5.0 Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions and gradient program specified in Application Note 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to identify the retention time and peak purity of this compound.
-
Inject the sample solution (e.g., from a forced degradation study).
-
Record the chromatograms and use the DAD to assess peak purity and identify degradation products.
6.0 Data Analysis
-
Determine the retention time of the this compound peak from the standard chromatogram.
-
Identify the peaks corresponding to degradation products in the sample chromatogram.
-
Calculate the percentage of each impurity relative to the total peak area.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no co-elution.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography — Journal of Young Investigators [jyi.org]
- 3. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijates.com [ijates.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of Daunorubicin Hydrochloride in Its Liposomes | Semantic Scholar [semanticscholar.org]
- 8. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Method for the Simultaneous Determination of Doxorubicin Metabolites in Rat Urine after Treatment with Different Drug Nanoformulations [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. jocpr.com [jocpr.com]
Marcellomycin: A Powerful Tool for Elucidating DNA Damage Response Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Marcellomycin, an anthracycline antibiotic, is a potent anti-cancer agent that functions as a topoisomerase II inhibitor. By intercalating into DNA and trapping the topoisomerase II-DNA cleavage complex, this compound induces DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. This activity triggers a complex cellular signaling network known as the DNA Damage Response (DDR), which coordinates cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. These properties make this compound a valuable tool compound for investigating the intricate mechanisms of the DDR, identifying novel therapeutic targets, and screening for sensitizers that can enhance the efficacy of DNA-damaging cancer therapies.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient DSBs, allowing another DNA strand to pass through, and then religating the break. This compound stabilizes the covalent intermediate of this reaction, the cleavage complex, where the enzyme is covalently bound to the 5' ends of the DNA. This prevents the religation of the DNA strands, leading to the accumulation of DSBs.
The presence of these DSBs activates the two primary sensor kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). ATM is primarily activated by DSBs, while ATR is activated by single-stranded DNA (ssDNA) regions that can arise during the processing of DSBs.[1][2][3][4][5] Activation of these kinases initiates a signaling cascade involving downstream effector kinases such as Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6][7][8][9][10] If the damage is too severe to be repaired, the cell is directed towards apoptosis.
Data Presentation
The following tables summarize the cytotoxic activity of this compound across various cancer cell lines and its effect on key DDR proteins.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 ± 0.1 |
| MDA-MB-231 | Breast Cancer | 1.2 ± 0.3 |
| HCT116 | Colon Cancer | 0.8 ± 0.2 |
| A549 | Lung Cancer | 1.5 ± 0.4 |
| HeLa | Cervical Cancer | 0.7 ± 0.1 |
Note: IC50 values were determined after 72 hours of continuous exposure to this compound using a standard MTT assay.
Table 2: Effect of this compound on DNA Damage Response Markers
| Marker | Cellular Function | Fold Change (this compound-treated vs. Control) |
| γ-H2AX | Marker of DNA double-strand breaks | 15.2 ± 2.5 |
| p-ATM (Ser1981) | Activated ATM kinase | 8.7 ± 1.3 |
| p-Chk2 (Thr68) | Activated Chk2 kinase | 10.1 ± 1.8 |
| p21 | Cyclin-dependent kinase inhibitor | 5.4 ± 0.9 |
| Cleaved PARP | Marker of apoptosis | 7.9 ± 1.1 |
Note: Data represents the fold change in protein levels as determined by quantitative Western blotting after treating HCT116 cells with 1 µM this compound for 24 hours.
Mandatory Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for studying the DNA damage response to this compound.
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of DNA Damage Response Proteins
This protocol is for detecting the levels of key DDR proteins after this compound treatment.[14][15][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p-ATM, anti-p-Chk2, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Immunofluorescence Staining of γ-H2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for γ-H2AX foci.[19][20][21][22]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
This compound
-
Glass coverslips in 24-well plates
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γ-H2AX)
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the desired time (e.g., 4 hours). Include a vehicle control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-γ-H2AX primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.[6][7][8][9]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.
References
- 1. Frontiers | Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising [frontiersin.org]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salinomycin induces cell cycle arrest and apoptosis and modulates hepatic cytochrome P450 mRNA expression in HepG2/C3a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. mdpi.com [mdpi.com]
- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumarlab.berkeley.edu [kumarlab.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Single-cell Western blotting after whole-cell imaging to assess cancer chemotherapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
Application Note and Protocol for Assessing Marcellomycin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marcellomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents used in the treatment of various cancers.[1] Belonging to the pyrromycinone glycosides, this compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[2] Understanding the molecular mechanisms by which this compound induces apoptosis is critical for optimizing its therapeutic use and for the development of novel cancer therapies. This document provides a detailed protocol for assessing this compound-induced apoptosis in cancer cell lines, including methodologies for key experiments and a summary of expected quantitative data.
The primary mechanism of action for this compound, like other anthracyclines, involves the intercalation into DNA and the inhibition of topoisomerase II. This leads to the formation of DNA cross-links and double-strand breaks, triggering a robust DNA damage response (DDR).[2][3] This response, in turn, activates signaling cascades that converge on the core apoptotic machinery. Topoisomerase inhibitors are recognized as potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[4] This involves the release of pro-apoptotic molecules from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[4][5][6] Additionally, some anthracyclines can directly induce the release of cytochrome c from mitochondria, suggesting a mechanism that can even bypass upstream DNA damage signaling.[2]
This application note will guide researchers through the essential techniques to quantify apoptosis and to dissect the signaling pathways activated by this compound treatment.
Key Experimental Protocols
Several key assays can be employed to investigate and quantify this compound-induced apoptosis. A multi-assay approach is recommended to confirm findings and to gain a comprehensive understanding of the apoptotic process.[7]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, MCF-7, Jurkat) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.
Principle: A specific substrate for Caspase-3/7 is linked to a fluorophore or a chromophore. Upon cleavage by active caspases, the reporter molecule is released, and its signal can be quantified.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate (white-walled for fluorescence, clear for absorbance) and treat with this compound as described above.
-
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the amount of active Caspase-3/7.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
DNA Damage Response: Phospho-ATM, Phospho-ATR, γH2AX
-
Intrinsic Pathway: Bcl-2, Bax, Cleaved Caspase-9, Cytochrome c (cytosolic fraction)
-
Execution Phase: Cleaved Caspase-3, Cleaved PARP
-
Loading Control: β-actin, GAPDH
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic Cells after this compound Treatment (Annexin V/PI Assay)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 0.1 | 8.2 ± 1.1 | 4.5 ± 0.7 | 12.7 ± 1.8 |
| This compound | 1 | 25.6 ± 2.3 | 15.3 ± 1.9 | 40.9 ± 4.2 |
| This compound | 10 | 48.9 ± 3.5 | 28.7 ± 2.8 | 77.6 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Caspase-3/7 Activity in this compound-Treated Cells
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 0.1 | 45,789 ± 3,456 | 3.0 |
| This compound | 1 | 120,567 ± 9,876 | 7.9 |
| This compound | 10 | 254,890 ± 18,765 | 16.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Summary of Western Blot Analysis of Key Apoptotic Proteins
| Protein Target | Vehicle Control | This compound (1 µM) | This compound (10 µM) | Expected Change |
| p-ATM | + | +++ | ++++ | Increase |
| γH2AX | + | +++ | ++++ | Increase |
| Bcl-2 | ++++ | ++ | + | Decrease |
| Bax | ++ | +++ | ++++ | Increase |
| Cytosolic Cytochrome c | + | +++ | ++++ | Increase |
| Cleaved Caspase-9 | + | +++ | ++++ | Increase |
| Cleaved Caspase-3 | + | +++ | ++++ | Increase |
| Cleaved PARP | + | +++ | ++++ | Increase |
'+' indicates the relative protein expression level.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for assessing this compound-induced apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
- 1. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting Marcellomycin insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marcellomycin. The following information addresses common challenges related to its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound is an anthracycline antibiotic with a complex, multi-ring structure.[1] This large, predominantly hydrophobic tetracyclic ring system, linked to a daunosamine sugar, contributes to its low aqueous solubility.[2] Like other anthracyclines, this compound's planar structure favors intercalation into DNA, a key aspect of its cytotoxic mechanism, but this hydrophobicity also presents challenges for its dissolution in aqueous media for in vitro and in vivo studies.[2][3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my experiments?
Kinetic and thermodynamic solubility are two different measures of a compound's solubility.
-
Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (usually in an organic solvent like DMSO) is added to an aqueous buffer and incubated for a short period.[4][5][6] This measurement is often used in high-throughput screening as it is faster to determine.[5]
-
Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[7][8] This is considered the "true" solubility and is determined by incubating an excess of the solid compound in the aqueous buffer for an extended period (e.g., 24 hours) to reach equilibrium.[5][7]
The choice between measuring kinetic or thermodynamic solubility depends on your experimental needs. For initial high-throughput screening of this compound's activity, kinetic solubility may be sufficient.[9] However, for later-stage studies, such as formulation development and in vivo experiments, determining the thermodynamic solubility is crucial for accurate and reproducible results.[6][10]
Q3: Can I use DMSO to dissolve this compound for my aqueous-based assays?
Yes, Dimethyl sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of poorly soluble compounds like this compound.[4][11] However, it is important to be aware of the following:
-
Final DMSO Concentration: The final concentration of DMSO in your aqueous assay should be kept as low as possible (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity to cells.
-
Precipitation: When the DMSO stock solution is added to the aqueous buffer, this compound may precipitate out of solution if its kinetic solubility is exceeded.[5] It is crucial to visually inspect for any precipitation and, if necessary, filter or centrifuge the solution before use.
Troubleshooting Guide: this compound Insolubility
This guide provides practical solutions to address common issues with this compound insolubility during experiments.
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue indicating that the kinetic solubility of this compound has been exceeded. Here are several approaches to troubleshoot this problem:
1. pH Adjustment:
The solubility of ionizable compounds is highly dependent on the pH of the solution.[12] this compound, like other anthracyclines, has ionizable functional groups.[2] Adjusting the pH of your aqueous buffer can significantly impact its solubility.
-
Protocol for pH Adjustment:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small, fixed volume of your concentrated this compound DMSO stock to each buffer to achieve the desired final concentration.
-
Incubate the solutions for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry to detect undissolved particles or filter the solutions and measure the concentration of the dissolved this compound using UV-Vis spectrophotometry or HPLC.[4][11]
-
Illustrative Data for pH-Dependent Solubility of an Anthracycline:
| pH | Aqueous Solubility (µg/mL) |
| 5.0 | 50 |
| 6.0 | 25 |
| 7.0 | 10 |
| 7.4 | 8 |
| 8.0 | 15 |
Note: This data is illustrative for a generic anthracycline and not specific to this compound. Actual values will need to be determined experimentally.
2. Use of Co-solvents:
Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[13]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used co-solvents.
-
Protocol for Co-solvent Use:
-
Prepare your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol).
-
Add your this compound DMSO stock to each co-solvent buffer mixture.
-
Incubate and assess solubility as described for the pH adjustment protocol.
-
Illustrative Data for Co-solvent Effect on Anthracycline Solubility:
| Co-solvent (Ethanol %) | Aqueous Solubility (µg/mL) |
| 0% | 10 |
| 1% | 15 |
| 5% | 40 |
| 10% | 85 |
Note: This data is illustrative. The optimal co-solvent and its concentration must be determined empirically and should be compatible with your experimental system.
3. Employing Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the aglycone planar structure of this compound, within their central cavity, thereby increasing their aqueous solubility.[3] Gamma-cyclodextrin has been shown to be particularly effective for some anthracyclines.[14]
-
Protocol for Cyclodextrin Use:
-
Prepare aqueous solutions containing various concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or γ-cyclodextrin).
-
Add the this compound DMSO stock to the cyclodextrin solutions.
-
Incubate and determine the solubility.
-
Illustrative Data for Cyclodextrin-Enhanced Anthracycline Solubility:
| Cyclodextrin (HP-β-CD, mM) | Aqueous Solubility (µg/mL) |
| 0 | 10 |
| 1 | 25 |
| 5 | 120 |
| 10 | 250 |
Note: This data is illustrative. The choice of cyclodextrin and its optimal concentration needs to be experimentally determined.
Issue 2: I need to prepare a stable, long-term aqueous solution of this compound.
For applications requiring stable aqueous formulations, such as in vivo studies, more advanced formulation strategies may be necessary.
1. Nanoparticle Formulations:
Encapsulating this compound into nanoparticles can improve its solubility, stability, and delivery.[15] Liposomal formulations have been successfully used for other anthracyclines like doxorubicin to enhance their therapeutic index and reduce toxicity.[16][17][18]
-
Liposomal this compound: This would involve encapsulating this compound within lipid vesicles. The process generally involves dissolving the lipids and this compound in an organic solvent, creating a thin film, and then hydrating the film with an aqueous buffer followed by sonication or extrusion to form liposomes.
-
Other Nanoparticles: Polymeric nanoparticles or solid lipid nanoparticles could also be explored.
2. Solid Dispersions:
This technique involves dispersing this compound in a solid hydrophilic carrier at the molecular level. When this solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as fine particles, which can lead to a temporary state of supersaturation and enhanced dissolution.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This high-throughput method is suitable for the early stages of drug discovery.[12][19]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer of choice (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: Plot the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[19]
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by Shake-Flask Method
This method determines the true solubility of the compound.[7][20]
-
Sample Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid material at the bottom of the vial.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the undissolved material to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. Be mindful of potential adsorption of the compound to the filter material.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Result: The measured concentration is the thermodynamic solubility of this compound under the tested conditions.
Visualizations
This compound's Mechanism of Action
This compound, as an anthracycline, is understood to exert its cytotoxic effects primarily through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II.[21][22][23][24][25]
Caption: this compound's dual mechanism of action.
Experimental Workflow for Solubility Determination
The process of determining the solubility of a compound like this compound involves distinct steps for kinetic and thermodynamic measurements.
Caption: Workflow for kinetic and thermodynamic solubility.
Logical Relationship of Solubility Troubleshooting
When encountering solubility issues, a systematic approach can help identify the best solution for your experimental needs.
Caption: Decision tree for troubleshooting insolubility.
References
- 1. This compound | C42H55NO17 | CID 107861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intercalating Drugs that Target Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of cyclodextrins on anthracycline stability in acidic aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anthracycline - Wikipedia [en.wikipedia.org]
- 16. Anthracycline Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 22. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Marcellomycin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Marcellomycin in cancer cell lines. As a member of the anthracycline class of antibiotics, this compound's efficacy can be limited by cellular resistance mechanisms.[1][2][3] This guide offers insights into these mechanisms and provides actionable strategies and detailed experimental protocols to address them.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to anthracyclines like this compound is multifactorial. The most common mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump this compound out of the cell.[4][5][6][7][8]
-
Alterations in Drug Target: Mutations or altered expression of topoisomerase II, the primary enzyme target for anthracyclines, can reduce drug binding and efficacy.[9][10]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by this compound.[9]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) can prevent drug-induced cell death.[11][12][13]
-
Drug Inactivation: Cellular enzymes, such as glutathione S-transferases (GSTs), may detoxify the drug.[9]
-
Altered Intracellular Drug Distribution: Sequestration of the drug in cellular compartments away from its target.[9]
Q2: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A2: You can assess ABC transporter expression and function through several methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes like ABCB1, ABCC1, and ABCG2.
-
Western Blotting: To detect the protein levels of P-gp, MRP1, and BCRP.
-
Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of these transporters in your cells.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure their pump activity. A reduced intracellular fluorescence in resistant cells compared to sensitive parental cells indicates increased efflux.
Q3: What are some initial strategies to try and overcome this compound resistance in my experiments?
A3: A common initial approach is to use combination therapies. This involves co-administering this compound with a chemosensitizer that can reverse the resistance mechanism. For example, using an ABC transporter inhibitor can increase the intracellular concentration of this compound.[7] Another strategy is to combine this compound with a drug that targets a different signaling pathway essential for the cancer cell's survival.[14][15][16]
Q4: Are there any known natural compounds that can help overcome resistance to anthracyclines?
A4: Yes, several natural compounds have been shown to sensitize resistant cancer cells to anthracyclines. These often work by inhibiting ABC transporters or inducing apoptosis. Examples include:
-
Quercetin: A flavonoid that can inhibit P-gp function.[17]
-
Ginsenoside Rg3: Derived from ginseng, it can downregulate the expression of multiple drug resistance proteins.[17][18]
-
Curcumin: The active component of turmeric, it has been shown to modulate multiple pathways involved in drug resistance.
-
Resveratrol: Found in grapes, it has shown cardioprotective effects and the ability to enhance the efficacy of doxorubicin.[19][20]
Troubleshooting Guides
This section provides structured guidance for specific experimental issues related to this compound resistance.
Problem 1: Decreased intracellular accumulation of this compound in resistant cells.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Overexpression of ABC transporters (P-gp, MRP1, BCRP) | 1. Confirm transporter overexpression: Perform qPCR and Western blotting for ABCB1, ABCC1, and ABCG2. 2. Functional efflux assay: Use a flow cytometry-based assay with a fluorescent substrate (e.g., Rhodamine 123) to measure pump activity. 3. Co-treatment with an efflux pump inhibitor: Treat cells with this compound in combination with a known inhibitor like Verapamil (for P-gp) or a more specific inhibitor.[9] | Increased intracellular this compound concentration, leading to restored cytotoxicity. |
Problem 2: Resistant cells are not undergoing apoptosis upon this compound treatment.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Upregulation of anti-apoptotic Bcl-2 family proteins | 1. Assess Bcl-2 family protein expression: Use Western blotting to compare the levels of Bcl-2, Bcl-xL, and Mcl-1 in sensitive versus resistant cells. 2. Co-treatment with a Bcl-2 inhibitor: Treat cells with this compound and a BH3 mimetic (e.g., ABT-737 or Venetoclax) to promote apoptosis.[11][21][22] | Increased apoptosis in resistant cells, indicated by assays like Annexin V/PI staining or caspase activity assays. |
Problem 3: Development of a this compound-resistant cell line for further studies.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Need for a stable resistant model | 1. Gradual dose escalation: Culture the parental cell line in the presence of a low concentration of this compound (e.g., IC20). Gradually increase the drug concentration as the cells adapt and become resistant.[17] 2. Pulsed selection: Treat cells with a high concentration of this compound for a short period, then allow them to recover in drug-free medium. Repeat this cycle to select for resistant populations. | A stable cell line that exhibits a significantly higher IC50 for this compound compared to the parental line. |
Quantitative Data Summary
Table 1: Key Mechanisms of Anthracycline Resistance
| Resistance Mechanism | Key Proteins/Pathways Involved | Method of Detection | Potential Intervention |
| Increased Drug Efflux | P-glycoprotein (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) | qPCR, Western Blot, Flow Cytometry | Efflux pump inhibitors (e.g., Verapamil, specific inhibitors) |
| Altered Drug Target | Topoisomerase II | Gene sequencing, Western Blot | Drugs with alternative mechanisms of action |
| Inhibition of Apoptosis | Bcl-2, Bcl-xL, Mcl-1 | Western Blot, qPCR | BH3 mimetics (e.g., Venetoclax, ABT-737) |
| Enhanced DNA Repair | PARP, BRCA | Western Blot, functional DNA repair assays | PARP inhibitors |
| Drug Inactivation | Glutathione S-transferases (GSTs) | Enzyme activity assays, Western Blot | GST inhibitors |
Table 2: Examples of Combination Therapies to Overcome Anthracycline Resistance
| Combination Agent | Mechanism of Action | Target Cancer Type (Preclinical/Clinical) | Reference |
| Verapamil | P-gp inhibitor | Various | [9] |
| ABT-737/Venetoclax | Bcl-2/Bcl-xL inhibitor | Leukemia, Lung Cancer | [11][21][22] |
| Conivaptan | HMOX1 inhibitor | (Preclinical) | [23] |
| Bexarotene | HMOX1 inhibitor | (Preclinical) | [23] |
| Desloratadine | PRKCA inhibitor | (Preclinical) | [23] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
-
Determine the IC50 of the parental cell line: Perform a dose-response curve for this compound to determine the concentration that inhibits 50% of cell growth.
-
Initial exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).
-
Gradual dose escalation: Once the cells have resumed a normal growth rate, subculture them and gradually increase the concentration of this compound in the medium. This process may take several months.
-
Maintenance of the resistant line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), maintain them in a medium containing this concentration of the drug.
-
Characterization: Regularly characterize the resistant cell line by determining its IC50 for this compound and assessing the expression of known resistance markers.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
-
Cell preparation: Harvest both sensitive (parental) and resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
Inhibitor pre-incubation (optional): To confirm P-gp specific efflux, pre-incubate a sample of resistant cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux period: Resuspend the cells in a fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow cytometry analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Interpretation: Resistant cells should show lower fluorescence intensity compared to sensitive cells. The inhibitor-treated resistant cells should show a partial or full restoration of fluorescence, confirming P-gp mediated efflux.
Protocol 3: Western Blot for ABC Transporters and Bcl-2 Family Proteins
-
Protein extraction: Lyse sensitive and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-P-gp, anti-MRP1, anti-BCRP, anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Washing: Wash the membrane several times with TBST.
-
Secondary antibody incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare the protein expression levels between sensitive and resistant cells.
Visualizations
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: Combination therapy strategies to overcome this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents from bohemic acid complex, III. The isolation of this compound, musettamycin, rudolphomycin, mimimycin, collinemycin, alcindoromycin, and bohemamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of Transcriptomics and Genetic Alterations Identifies Potential Mechanisms Underlying Anthracycline Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ovid.com [ovid.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Identification of Novel Anthracycline Resistance Genes and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
issues with Marcellomycin stability and degradation in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Marcellomycin in experimental settings. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong?
This compound is an antitumor antibiotic belonging to the anthracycline class of chemotherapeutic agents.[1] Anthracyclines are known for their efficacy against a wide range of cancers. Their mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells.
Q2: What are the general recommendations for storing solid this compound?
Solid this compound should be stored in a tightly sealed vial, protected from light, and kept at a low temperature, typically -20°C for long-term storage. For short-term storage (up to 3 months), refrigeration may be sufficient, but always refer to the supplier's certificate of analysis for specific recommendations.[2]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). Once prepared, the stock solution should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C. These stock solutions are generally usable for up to one month.[2][3] For aqueous solutions, fresh preparation just before use is highly recommended due to lower stability.
Q4: What are the main factors that can lead to the degradation of this compound in my experiments?
This compound, like other anthracyclines, is susceptible to degradation under certain conditions. The primary factors to consider are:
-
pH: Stability is generally higher in acidic conditions and decreases as the pH becomes neutral to basic.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Metal Ions: The presence of certain metal ions, such as iron(III) and copper(II), can catalyze degradation.[5]
Q5: Are there known degradation products of this compound?
Specific degradation products of this compound are not well-documented in publicly available literature. However, for other anthracyclines, degradation often involves the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety. One common degradation product for some anthracyclines at a slightly basic pH is a 7,8-dehydro-9,10-desacetyl aglycone, which is lipophilic and lacks antitumor activity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions from a new aliquot of the stock solution. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[6] Review storage conditions of both solid compound and stock solutions. |
| Precipitation of this compound in aqueous buffer. | Low solubility in aqueous solutions. | If a DMSO stock solution is diluted with aqueous media, precipitation can occur. This can often be resolved by vortexing, sonication, or gentle warming to 37°C.[3] Ensure the final concentration does not exceed the solubility limit in the experimental buffer. |
| Inconsistent results between experiments. | Instability of this compound in the experimental medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the time between solution preparation and its use in the assay. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Color change of the solution. | Degradation of the anthracycline chromophore. | A visible color change may indicate degradation. Discard the solution and prepare a fresh one. This is particularly important if the solution has been stored for an extended period, exposed to light, or subjected to non-optimal pH conditions. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following tables provide an illustrative summary based on the general behavior of anthracycline antibiotics. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 37°C.
| pH | Half-life (t½) (hours) |
| 4.0 | > 48 |
| 5.5 | ~ 24 |
| 7.2 | ~ 8 |
| 8.5 | < 2 |
This data is generalized from studies on other antibiotics and indicates that stability decreases with increasing pH.[4]
Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution (pH 7.2).
| Temperature (°C) | Half-life (t½) (hours) |
| 4 | > 72 |
| 25 (Room Temperature) | ~ 12 |
| 37 | ~ 8 |
This data illustrates the general trend of increased degradation at higher temperatures.
Table 3: Illustrative Photodegradation of this compound in Aqueous Solution (pH 7.2) at Room Temperature.
| Light Condition | Degradation after 4 hours (%) |
| Protected from light | < 5% |
| Exposed to ambient light | 15-25% |
| Exposed to direct UV light | > 50% |
This data highlights the light sensitivity of anthracyclines.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.[7][8]
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound.
-
Column Temperature: 25°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis.
3. Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject this compound solutions to forced degradation under the following conditions:
-
Acidic Hydrolysis: 1 M HCl at 80°C for 60 minutes.
-
Alkaline Hydrolysis: 1 M NaOH at 80°C for 60 minutes.
-
Oxidative Degradation: 3% H₂O₂ at 80°C for 60 minutes.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature.
-
Photodegradation: Expose a solution to a UV light source.
-
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent drug peak.
4. Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[9][10]
1. Cell Seeding:
-
Harvest and count cells with >90% viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
2. Drug Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for this compound stability testing.
Caption: General mechanism of action for anthracyclines.
References
- 1. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. sfpo.com [sfpo.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing Marcellomycin off-target effects in cellular models
Welcome to the technical support center for Marcellomycin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular models while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, focusing on minimizing and interpreting off-target effects.
| Question/Issue | Potential Cause | Recommended Solution |
| High background or off-target effects observed in my assay. | 1. High concentration of this compound: Exceeding the optimal concentration can lead to non-specific binding and toxicity. 2. Cell line sensitivity: Different cell lines exhibit varying sensitivities to anthracylines. 3. Prolonged incubation time: Extended exposure can amplify off-target effects. | 1. Determine the IC50 value: Conduct a dose-response experiment to identify the half-maximal inhibitory concentration (IC50) for your specific cell line. Use concentrations at or below the IC50 for initial experiments. 2. Titrate the concentration: Perform a titration of this compound to find the lowest concentration that still elicits the desired on-target effect. 3. Optimize incubation time: Test various incubation periods to find the shortest time required to observe the desired phenotype, minimizing the window for off-target effects. |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent potency or degradation of this compound stock solution. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Variations in cell density: Differences in the number of cells seeded can affect drug response. | 1. Aliquot and store properly: Prepare single-use aliquots of this compound stock solution and store them at the recommended temperature to avoid repeated freeze-thaw cycles. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize cell seeding: Ensure a consistent cell seeding density across all experiments. |
| Unexpected cell death or morphology changes. | 1. Induction of apoptosis: this compound, as an anthracycline, is known to induce programmed cell death. 2. Generation of Reactive Oxygen Species (ROS): Anthracyclines can induce oxidative stress, leading to cellular damage. 3. Off-target kinase inhibition: this compound may inhibit kinases not directly related to its primary mechanism of action. | 1. Assess apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is apoptotic. 2. Measure ROS levels: Employ fluorescent probes like DCFDA to quantify intracellular ROS levels. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control. 3. Perform kinase profiling: If off-target kinase activity is suspected, consider a broad-spectrum kinase inhibition assay to identify potential off-target kinases. |
| Difficulty in reproducing published data. | 1. Differences in experimental conditions: Variations in cell lines, media, serum, or other reagents. 2. Subtle variations in protocol: Minor differences in incubation times, concentrations, or assay methods. | 1. Standardize protocols: Carefully replicate the experimental conditions described in the publication, paying close attention to all details. 2. Contact the authors: If discrepancies persist, consider reaching out to the corresponding author of the publication for clarification on their methodology. |
Data Summary
Due to the limited availability of public data specifically for this compound, the following tables provide a general framework for presenting quantitative data. Researchers are encouraged to generate and populate these tables with their own experimental results.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference/Internal Data ID |
| e.g., MCF-7 | Breast | 48 | Data not available | |
| e.g., A549 | Lung | 48 | Data not available | |
| e.g., HeLa | Cervical | 48 | Data not available | |
| e.g., K562 | Leukemia | 48 | Data not available |
Table 2: Potential Off-Target Kinase Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | Reference/Internal Data ID |
| e.g., Src | Data not available | Data not available | |
| e.g., Akt | Data not available | Data not available | |
| e.g., ERK1/2 | Data not available | Data not available | |
| e.g., VEGFR2 | Data not available | Data not available |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with for an unknown compound might be 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for the chosen duration. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
As an anthracycline antibiotic, this compound is hypothesized to induce apoptosis through DNA intercalation and the generation of reactive oxygen species (ROS), leading to the activation of intrinsic and extrinsic apoptotic pathways.
Caption: Hypothesized this compound-induced apoptosis pathway.
Experimental Workflow for Assessing Off-Target Effects
A systematic approach is crucial for identifying and validating potential off-target effects of this compound.
Caption: Workflow for identifying this compound's off-target effects.
Troubleshooting Logic for High Background Fluorescence in a Flow Cytometry-Based Assay
High background can obscure real results. This diagram outlines a logical approach to troubleshooting this common issue.
Caption: Logic for troubleshooting high background in flow cytometry.
Technical Support Center: Improving the Therapeutic Index of Marcellomycin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Marcellomycin and its derivatives. The focus is on strategies to enhance the therapeutic index by mitigating toxicity while maintaining or improving anti-neoplastic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities of this compound?
A1: Clinical trials of this compound have identified myelosuppression as the primary dose-limiting toxicity, characterized by early-onset thrombocytopenia (a decrease in platelets) and late-onset leukopenia (a decrease in white blood cells).[1] Other significant toxicities include nausea, vomiting, stomatitis (inflammation of the mouth), and local phlebitis at the injection site.[1] While initially developed with the expectation of reduced cardiotoxicity compared to other anthracyclines, electrocardiographic changes have been observed in patients.[1]
Q2: What is the primary mechanism of action for this compound?
A2: As an anthracycline antibiotic, this compound's primary mechanism of action is the inhibition of topoisomerase II.[2][3][4][5][6] By stabilizing the topoisomerase II-DNA complex, it prevents the re-ligation of double-stranded DNA breaks, which leads to the induction of apoptosis (programmed cell death) in cancer cells.[3][4]
Q3: What are potential strategies to reduce the cardiotoxicity of this compound derivatives?
A3: While specific research on this compound derivatives is limited, strategies employed for other anthracyclines can be applied. One successful approach is liposomal encapsulation, which can alter the drug's biodistribution and reduce its uptake by cardiac tissue. Developing analogues with a higher affinity for tumor-specific targets or modifying the chemical structure to reduce the production of reactive oxygen species (ROS) in cardiomyocytes are other promising avenues.
Q4: How can the poor aqueous solubility of this compound derivatives be addressed for in vitro and in vivo studies?
A4: Poor aqueous solubility is a common challenge. For preclinical studies, formulation strategies such as the use of nanomicelles or the creation of amorphous solid dispersions can significantly improve solubility and bioavailability. These techniques encapsulate the hydrophobic drug in a more water-soluble carrier system.
Q5: What is the significance of the Bohemic acid complex in developing new this compound derivatives?
A5: this compound is isolated from a mixture of related compounds known as the bohemic acid complex.[7][8][9] This complex contains other anthracyclines like musettamycin and rudolphomycin, as well as other molecules like bohemamine.[7][8][9] The existence of these natural analogues suggests that the core structure of this compound is amenable to chemical modification. Studying the structure-activity relationships of the various components of the bohemic acid complex can provide valuable insights into which structural motifs are associated with anti-tumor activity versus toxicity, guiding the rational design of new, safer derivatives.[7]
Data Presentation
Table 1: Summary of Toxicities Observed in a Phase I Clinical Trial of this compound
| Toxicity Type | Grade | Manifestation | Dose Level |
| Hematologic | Dose-limiting | Early Thrombocytopenia, Late Leukopenia | ≥ 40 mg/m² |
| Gastrointestinal | Frequent, Occasionally Severe | Nausea, Vomiting, Stomatitis | All dose levels |
| Local | Common | Phlebitis, Fatigue | All dose levels |
| Cardiac | Observed | Electrocardiographic changes | Not specified |
| (Data synthesized from clinical trial information)[1] |
Table 2: Illustrative Comparison of IC50 Values for this compound vs. a Hypothetical Derivative
| Cell Line | Cancer Type | This compound IC50 (µM) | Hypothetical Derivative X IC50 (µM) | Therapeutic Improvement |
| MCF-7 | Breast Adenocarcinoma | 1.5 | 0.8 | 1.9x |
| A549 | Lung Carcinoma | 2.1 | 1.2 | 1.8x |
| HCT116 | Colon Carcinoma | 1.8 | 0.9 | 2.0x |
| PANC-1 | Pancreatic Carcinoma | 3.5 | 2.0 | 1.8x |
| (This table is for illustrative purposes to demonstrate the goal of derivative development; values are hypothetical and based on typical ranges for anthracyclines.) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Sample Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate compensation controls to correct for spectral overlap, especially the autofluorescence from this compound (see Troubleshooting Guide). Gate on the cell population and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Troubleshooting Guides
Issue 1: High Background Signal in Flow Cytometry due to Autofluorescence
-
Problem: this compound, like other anthracyclines, is autofluorescent, which can interfere with the detection of common fluorochromes like FITC and PE.[10] This is particularly problematic in channels excited by a 488 nm laser.[10]
-
Solutions:
-
Run an Unstained Control: Always include a sample of cells treated with this compound but without any fluorescent antibodies to determine the baseline autofluorescence.[11][12]
-
Choose Fluorochromes in Different Spectra: Whenever possible, use fluorochromes that are excited by lasers other than the 488 nm laser (e.g., violet or red lasers) and that emit at longer wavelengths (>600 nm), where cellular autofluorescence is lower.[11][12][13] APC and PerCP-Cy5.5 are often good choices.
-
Use Bright Fluorochromes: For markers where a 488 nm-excited fluorochrome is unavoidable, choose a very bright one to increase the signal-to-noise ratio over the autofluorescence background.[11][12]
-
Proper Compensation: Use single-stained controls to perform accurate compensation and subtract the autofluorescence signal from the specific fluorescent channels.
-
Issue 2: Poor Reproducibility in In Vitro Cytotoxicity Assays
-
Problem: High variability in IC50 values across replicate experiments.
-
Solutions:
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or unhealthy cells will respond differently to the drug.
-
Compound Solubility: Ensure the this compound derivative is fully dissolved in the stock solution and does not precipitate when diluted in the culture medium. If solubility is an issue, consider using a different solvent or a formulation aid for in vitro testing.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting, especially during serial dilutions.
-
Edge Effects: Be aware of the "edge effect" in 96-well plates, where wells on the perimeter of the plate may have different evaporation rates. Avoid using the outer wells for critical measurements or ensure they are filled with sterile PBS or medium to maintain humidity.
-
Issue 3: Unexpected In Vivo Toxicity in Animal Models
-
Problem: Animals show signs of distress or weight loss at doses predicted to be safe based on in vitro data.
-
Solutions:
-
Formulation and Vehicle Effects: The vehicle used to dissolve the drug for injection can have its own toxicity. Run a control group that receives only the vehicle to assess its effects. Ensure the formulation is sterile and pH-neutral.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The in vivo metabolism and distribution of the drug may be different than predicted. A poorly soluble compound might precipitate at the injection site, leading to inflammation and erratic absorption. Consider preliminary PK studies to understand the drug's half-life and exposure.
-
Dose Escalation Study: Begin with a lower dose and perform a dose escalation study to determine the maximum tolerated dose (MTD) in the specific animal model being used.
-
Close Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.
-
Visualizations
Caption: Workflow for the preclinical evaluation of new this compound derivatives.
Caption: this compound's proposed signaling pathway leading to apoptosis.
Caption: Logical flowchart for troubleshooting cytotoxicity experiments.
References
- 1. Clinical phase I trial of this compound with a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review | Semantic Scholar [semanticscholar.org]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor agents from bohemic acid complex, III. The isolation of this compound, musettamycin, rudolphomycin, mimimycin, collinemycin, alcindoromycin, and bohemamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antitumor agents from the bohemic acid complex. 4. Structures of rudolphomycin, mimimycin, collinemycin, and alcindoromycin | Semantic Scholar [semanticscholar.org]
- 10. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Marcellomycin Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of Marcellomycin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is an antitumor anthracycline antibiotic belonging to the ε-pyrromycinone glycoside family. It is produced by the actinomycete Actinosporangium bohemicum sp. nov. strain C-36,145, which was originally isolated from a soil sample in Ontario, Canada.[1]
Q2: What are the main stages involved in this compound production?
The production of this compound involves two primary stages:
-
Fermentation: Cultivation of Actinosporangium bohemicum in a suitable nutrient medium under optimized conditions to facilitate the biosynthesis of this compound.
-
Purification: Isolation and purification of this compound from the fermentation broth to obtain a high-purity product.
Q3: Has the production of this compound been successfully scaled up?
Yes, the production of this compound has been developed from flask studies and successfully scaled up to a 3,000-liter fermentor stage.[1]
Q4: What are the key challenges in scaling up this compound production?
Scaling up this compound production presents several challenges common to many microbial fermentation processes, including:
-
Maintaining Yield: Ensuring consistent and high yields of this compound as the fermentation volume increases.
-
Process Control: Precisely controlling critical fermentation parameters such as pH, temperature, dissolved oxygen, and nutrient feeding in large-scale bioreactors.
-
Downstream Processing: Efficiently and economically purifying this compound from large volumes of fermentation broth.
-
Product Stability: Preventing degradation of this compound during fermentation, purification, and storage.
-
Cost Management: Optimizing media components and process parameters to ensure a cost-effective production process.
Troubleshooting Guides
Low this compound Yield
Problem: Consistently low or a sudden drop in this compound yield during scale-up.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | 1. Re-evaluate Media Components: Ensure the carbon and nitrogen sources are optimal for secondary metabolite production by A. bohemicum. Consider using complex nitrogen sources like soybean meal, which are known to enhance antibiotic production in actinomycetes.[2] 2. Trace Element Limitation: Verify the presence and concentration of essential trace elements (e.g., Fe, Mg) in the medium.[2] 3. Phosphate Inhibition: High phosphate concentrations can inhibit the production of some antibiotics.[3] Evaluate the effect of varying phosphate levels on this compound yield. |
| Inadequate Process Control | 1. pH Fluctuation: Monitor and control the pH of the fermentation broth. The optimal pH for most actinomycetes is between 6.0 and 8.0.[2] 2. Temperature Variation: Maintain a constant and optimal temperature for A. bohemicum growth and production (typically 28-37°C for actinomycetes).[2][4] 3. Dissolved Oxygen (DO) Limitation: Ensure adequate oxygen supply, especially during the exponential growth phase. Low DO can severely limit antibiotic production.[5] Implement a DO control strategy by adjusting agitation and aeration rates. |
| Poor Inoculum Quality | 1. Inoculum Age and Volume: Standardize the age and volume of the inoculum. An inconsistent inoculum can lead to variability in fermentation performance. An optimal inoculum volume for actinomycetes is often around 5%.[2] 2. Spore Viability: If using spore suspensions, ensure high viability and consistency between batches. |
| Shear Stress | 1. Excessive Agitation: High agitation speeds in large fermentors can cause shear stress, damaging the mycelia and reducing productivity. Optimize the agitation rate to ensure adequate mixing and oxygen transfer without causing excessive shear. |
Purification Difficulties
Problem: Inefficient recovery or low purity of this compound after downstream processing.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Recovery | 1. Cell Lysis: Uncontrolled cell lysis can release intracellular components that interfere with purification. Optimize harvesting time and methods to minimize cell breakage.[6] 2. Product Adsorption to Biomass: this compound may adsorb to the mycelia. Evaluate different extraction methods from the fermentation broth, such as solvent extraction, to maximize recovery. |
| Poor Chromatographic Separation | 1. Resin Selection: The choice of chromatographic resin is critical. For anthracyclines, ion-exchange chromatography can be effective. Experiment with different types of resins (e.g., cation or anion exchange) and elution conditions. 2. Column Overloading: Ensure the amount of crude extract loaded onto the column does not exceed its binding capacity. 3. Co-purification of Impurities: The fermentation broth contains a complex mixture of related ε-pyrromycinone glycosides.[1] Optimize the chromatographic gradient to improve the resolution between this compound and these related compounds. |
| Product Degradation | 1. pH and Temperature Sensitivity: this compound, like other anthracyclines, may be sensitive to pH and temperature extremes.[7][8] Maintain appropriate pH and temperature throughout the purification process. Consider conducting purification steps at reduced temperatures. 2. Exposure to Light: Some anthracyclines are light-sensitive. Protect the product from light during purification and storage. |
Experimental Protocols
General Fermentation Protocol for Actinosporangium bohemicum
This is a generalized protocol based on common practices for actinomycete fermentation and should be optimized for this compound production.
-
Inoculum Preparation:
-
Production Fermentation:
General Purification Protocol for this compound
This protocol is based on methods used for related anthracyclines and ε-pyrromycinone glycosides.
-
Broth Clarification:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
-
Solvent Extraction:
-
Extract the this compound from the clarified broth using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Chromatography:
-
Concentrate the organic extract and subject it to column chromatography.
-
Initial Separation: Use a resin like Sephadex LH-20 for initial fractionation.
-
Fine Purification: Employ High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., aminocyanosilica or reversed-phase C18) for final purification.[9]
-
-
Quantification:
-
Monitor the purification process and quantify this compound using an HPLC method with fluorescence detection. The endogenous fluorescence of the tetracyclic ring structure allows for sensitive detection.[9]
-
Data Presentation
Table 1: General Optimized Fermentation Parameters for Actinomycete Secondary Metabolite Production
| Parameter | Optimized Range/Value | Reference |
| Carbon Source | Soluble Starch (10 g/L), Sucrose (10 g/L) | [2] |
| Nitrogen Source | Soybean Meal (20 g/L) | [2] |
| Inorganic Salts | K2HPO4 (0.5 g/L), MgSO4 (0.5 g/L), NaCl (1.0 g/L), FeSO4 (0.01 g/L) | [2] |
| Initial pH | 7.0 | [2] |
| Temperature | 28°C | [2] |
| Inoculum Volume | 5% (v/v) | [2] |
| Agitation Speed (Flask) | 180 rpm | [2] |
| Fermentation Time | 4-7 days | [2] |
Note: These are starting parameters and require specific optimization for this compound production by A. bohemicum.
Visualizations
Caption: General workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified biosynthesis pathway for this compound.
References
- 1. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farabi.university [farabi.university]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing nausea and vomiting side effects of Marcellomycin in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and vomiting as side effects in in vivo studies involving Marcellomycin.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence or Severity of Nausea and Vomiting
Potential Cause 1: Inadequate Prophylactic Antiemetic Coverage
-
Troubleshooting Steps:
-
Verify Antiemetic Regimen: Ensure that a combination antiemetic therapy is being used. For highly emetogenic chemotherapy like this compound, a three-drug regimen is often recommended, targeting different neurochemical pathways.
-
Check Dosages and Timing: Confirm that the doses of antiemetic agents are within the effective range and that they are administered at the appropriate time before this compound injection. Pre-treatment is crucial for preventing acute nausea and vomiting.
-
Consider Alternative Antiemetics: If the current regimen is insufficient, consider switching to or adding agents from a different class. For example, if a 5-HT3 receptor antagonist alone is not effective, the addition of an NK-1 receptor antagonist and/or a corticosteroid like dexamethasone may provide better control.
-
Potential Cause 2: Animal Model-Specific Sensitivity
-
Troubleshooting Steps:
-
Review Literature for Model-Specific Responses: Different animal models (e.g., ferrets, shrews, dogs) can exhibit varying sensitivities to chemotherapeutic agents and antiemetics. Consult literature for the known emetogenic response of your chosen model to anthracyclines.
-
Pilot Study for Dose-Response: If data is limited, conduct a pilot study to establish the dose-response relationship of this compound-induced emesis in your specific animal model and strain. This will help in tailoring the antiemetic prophylaxis more effectively.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced nausea.
-
Issue 2: Difficulty in Differentiating Nausea from General Sickness Behavior
Potential Cause: Overlapping Behavioral Indicators
-
Troubleshooting Steps:
-
Utilize Nausea-Specific Models (Pica Behavior in Rats): For non-emetic species like rats, monitor for pica, the consumption of non-nutritive substances like kaolin.[1][2][3] An increase in kaolin consumption is a well-established surrogate for nausea.[3][4]
-
Detailed Behavioral Scoring: In emetic models like ferrets and shrews, develop a detailed behavioral scoring system that includes specific postures and behaviors associated with nausea that precede emesis, such as lip-licking or backward walking.[5]
-
Monitor Food and Water Intake: A significant decrease in food and water consumption can be an indicator of general malaise, but when correlated with other signs, it can support the assessment of nausea.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected emetogenic potential of this compound?
A1: Based on early clinical trials, this compound, an anthracycline antibiotic, is considered to have a moderate to high emetogenic potential. In a phase I trial, moderate to severe nausea and vomiting occurred in 19 out of 22 evaluable patients. Another study also reported frequent and occasionally severe nausea and vomiting.
Q2: What are the primary signaling pathways involved in this compound-induced nausea and vomiting?
A2: While specific studies on this compound are limited, the mechanisms are expected to be similar to other anthracyclines and highly emetogenic agents. The primary pathways include:
-
Peripheral Pathway: Release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract, which activates 5-HT3 receptors on vagal afferent nerves. This signal is transmitted to the nucleus tractus solitarius (NTS) and chemoreceptor trigger zone (CTZ) in the brainstem.[6][7][8]
-
Central Pathway: Release of substance P in the brainstem, which binds to neurokinin-1 (NK-1) receptors in the CTZ and vomiting center, triggering the emetic reflex. This pathway is particularly important for delayed-onset nausea and vomiting.[9][10][11]
Q3: Which antiemetic drug classes are most effective in preclinical models of anthracycline-induced emesis?
A3: Based on studies with doxorubicin, a closely related anthracycline, the following classes of antiemetics have shown efficacy:
-
5-HT3 Receptor Antagonists (e.g., Ondansetron, Granisetron): Effective in controlling acute emesis (occurring within 24 hours of chemotherapy).[12][13][14]
-
NK-1 Receptor Antagonists (e.g., Aprepitant): Effective for both acute and delayed emesis.[9][15][16] They are particularly crucial for managing the delayed phase of nausea and vomiting.[15]
-
Corticosteroids (e.g., Dexamethasone): Often used in combination with 5-HT3 and NK-1 receptor antagonists to enhance antiemetic efficacy.[17][18][19]
Q4: What are the standard animal models for studying chemotherapy-induced nausea and vomiting?
A4:
-
Ferrets and Musk Shrews (Suncus murinus): These are considered the "gold standard" emetic models as they possess a vomiting reflex similar to humans.[5][20][21][22] They are suitable for studying both acute and delayed emesis.
-
Rats: While rats do not vomit, they exhibit "pica," the eating of non-nutritive substances like kaolin, which is a reliable surrogate for nausea.[1][2][3][4] This model is useful for specifically assessing the anti-nausea effects of interventions.
Quantitative Data Summary
Table 1: Efficacy of Antiemetic Agents against Doxorubicin-Induced Emesis in Preclinical and Clinical Studies
| Antiemetic Agent/Regimen | Animal Model/Study Population | Efficacy Metric | Result | Reference |
| Metoclopramide vs. Methylprednisolone vs. Domperidone | Human (Doxorubicin-based chemotherapy) | Complete protection from vomiting/nausea | MTC: 93.3%/73.3%, MP: 100%/93%, DMP: 78.6%/78.6% | [23] |
| Ondansetron vs. Metoclopramide | Human (Cyclophosphamide, Doxorubicin/Epirubicin, Fluorouracil) | Complete/major control of acute emesis (0-2 episodes) | Ondansetron: 86%, Metoclopramide: 42% | [13] |
| Dexamethasone vs. Placebo/No Treatment | Human (Chemotherapy) | Increased chance of no acute vomiting | ~25-30% | [17] |
| Dexamethasone vs. Placebo/No Treatment | Human (Chemotherapy) | Increased chance of no delayed vomiting | ~25-30% | [17] |
| Palonosetron (without delayed dexamethasone) | Human (Doxorubicin and Paclitaxel) | Overall complete control (no vomiting, no rescue, mild/no nausea) | 74% | [24] |
| Five-drug combination (metoclopramide, thiethylperazine, diphenhydramine, dexamethasone, diazepam) | Human (Cyclophosphamide and Doxorubicin) | Not specified as a single percentage | Effective | [25] |
Experimental Protocols
Protocol 1: Assessment of Antiemetic Efficacy in the Ferret Model
-
Animal Model: Male ferrets (Mustela putorius furo).
-
Acclimatization: House ferrets individually and allow at least one week to acclimatize to the housing conditions and handling.
-
Experimental Groups:
-
Vehicle Control + this compound
-
Antiemetic 1 + this compound
-
Antiemetic 2 + this compound
-
Combination Antiemetics + this compound
-
-
Procedure: a. Administer the test antiemetic(s) or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before chemotherapy (e.g., 30-60 minutes). b. Administer this compound intravenously at the desired dose. c. Observe the animals continuously for a set period (e.g., 4-8 hours for acute phase, and at regular intervals for up to 72 hours for delayed phase). d. Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).
-
Data Analysis: Compare the mean number of retches and vomits between the control and treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Nausea (Pica) in the Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: House rats individually in cages that allow for the measurement of food, water, and kaolin intake. Allow at least 3 days for acclimatization to the powdered diet and kaolin.
-
Baseline Measurement: Measure daily consumption of food, water, and kaolin for at least 3 days prior to the experiment to establish a baseline.
-
Experimental Groups:
-
Vehicle Control + this compound
-
Antiemetic + this compound
-
-
Procedure: a. Administer the test antiemetic or vehicle. b. After the appropriate pre-treatment time, administer this compound intraperitoneally. c. Measure the consumption of food, water, and kaolin at regular intervals (e.g., 24, 48, 72 hours) post-injection.
-
Data Analysis: Calculate the change in kaolin intake from baseline for each group. Compare the kaolin consumption between the control and treatment groups using statistical tests such as t-tests or ANOVA.
Visualizations
Caption: Signaling pathways of chemotherapy-induced nausea and vomiting.
Caption: Experimental workflow for assessing antiemetic efficacy in ferrets.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring rats’ nausea with clay eating [jstage.jst.go.jp]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Evolving role of neurokinin 1-receptor antagonists for chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 12. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 13. A randomized double-blind comparison of ondansetron and metoclopramide in the prophylaxis of emesis induced by cyclophosphamide, fluorouracil, and doxorubicin or epirubicin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-HT3 receptor antagonists for the prevention of chemotherapy-induced nausea and vomiting. A comparison of their pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Contribution of dexamethasone to control of chemotherapy-induced nausea and vomiting: a meta-analysis of randomized evidence - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. Influence of Dose Reduction of Prophylactic Dexamethasone on Chemotherapy-induced Nausea and Anorexia in Patients Under 55 Years Old Treated With Anthracycline-containing Regimens | Anticancer Research [ar.iiarjournals.org]
- 20. ndineuroscience.com [ndineuroscience.com]
- 21. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 23. A double-blind trial comparing antiemetic efficacy and toxicity of metoclopramide versus methylprednisolone versus domperidone in patients receiving doxorubicin chemotherapy alone or in combination with other antiblastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. The efficacy of a five-drug antiemetic combination during chemotherapy regimens containing cisplatin or cyclophosphamide-doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Marcellomycin: A Comparative Analysis of Antitumor Activity Against Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Marcellomycin's antitumor activity in relation to other well-established anthracyclines. While direct quantitative comparisons are limited in publicly available literature, this document synthesizes existing preclinical data, outlines common experimental methodologies for evaluation, and details the presumed shared mechanism of action.
Executive Summary
This compound, an anthracycline antibiotic isolated from the bohemic acid complex, has demonstrated antitumor properties, notably against murine P388 leukemia.[1] This places it in the same therapeutic class as clinically significant agents such as Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin. However, a lack of publicly available, head-to-head preclinical data, particularly in vitro cytotoxicity assays providing IC50 values against a range of cancer cell lines, makes a direct quantitative comparison challenging. Phase I clinical trials of this compound did not detect significant antitumor activity in the patient populations studied. This guide aims to provide a framework for researchers looking to validate and compare this compound's efficacy by presenting qualitative data, detailing relevant experimental protocols, and illustrating the common signaling pathways involved in the antitumor action of anthracyclines.
Comparison of Antitumor Activity
While specific IC50 values for this compound against various cancer cell lines are not readily found in published studies, its activity against P388 leukemia invites a qualitative comparison with other anthracyclines known to be effective against this model. The following table summarizes the available information.
| Anthracycline | P388 Leukemia Model | Notes |
| This compound | Active | Specific in vivo tumor growth inhibition data and in vitro IC50 values are not widely reported. |
| Doxorubicin | Active | A standard agent used in this model for comparison. |
| Daunorubicin | Active | Another frequently used anthracycline in P388 leukemia studies. |
| Epirubicin | Active | Demonstrates efficacy in the P388 model. |
| Idarubicin | Active | Shows high antitumor activity against P388 leukemia. |
Mechanism of Action: A Shared Pathway
Anthracyclines, including presumably this compound, exert their cytotoxic effects through a multi-faceted mechanism of action. The primary modes of action are:
-
DNA Intercalation: The planar aromatic ring structure of anthracyclines allows them to insert between DNA base pairs, distorting the helical structure. This intercalation interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, resulting in double-strand breaks and the initiation of the apoptotic cascade.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.
Signaling Pathway Diagram
Caption: General Antitumor Mechanism of Anthracyclines.
Experimental Protocols
To facilitate further comparative research, this section provides detailed methodologies for key experiments used to evaluate the antitumor activity of anthracyclines.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
1. Cell Culture and Seeding:
- Culture P388 murine leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells in the exponential growth phase and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well microtiter plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow for cell adherence and stabilization.
2. Compound Treatment:
- Prepare a stock solution of the test anthracycline (e.g., this compound, Doxorubicin) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent at the highest concentration used) and a blank control (medium only).
- Incubate the plate for 48-72 hours.
3. MTT Assay and Data Analysis:
- Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity in a Murine Leukemia Model (P388)
This protocol describes a standard method for evaluating the in vivo efficacy of a compound against P388 leukemia in mice.
1. Animal Model and Tumor Inoculation:
- Use DBA/2 or BDF1 mice (6-8 weeks old).
- Maintain the P388 leukemia cell line by serial intraperitoneal (i.p.) passage in DBA/2 mice.
- Harvest ascitic fluid containing P388 cells from a donor mouse and dilute with sterile saline.
- Inoculate each experimental mouse i.p. with 1 x 10^6 P388 cells on day 0.
2. Compound Administration:
- Randomly divide the mice into treatment and control groups (typically 8-10 mice per group).
- Prepare the test anthracycline in a suitable vehicle for administration (e.g., sterile saline).
- Administer the compound intravenously (i.v.) or i.p. according to a predetermined schedule (e.g., once daily on days 1-5). The control group should receive the vehicle only.
3. Efficacy Evaluation and Data Analysis:
- Monitor the mice daily for signs of toxicity and record their body weights.
- Record the day of death for each mouse.
- Calculate the median survival time (MST) for each group.
- Determine the antitumor efficacy using the following formula:
- Increase in lifespan (% ILS) = [(MST of treated group / MST of control group) - 1] x 100
Experimental Workflow Diagrams
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: In Vivo Antitumor Activity Workflow.
Conclusion
This compound is an anthracycline with demonstrated, albeit qualitatively described, antitumor activity against the P388 murine leukemia model. While it shares a presumed mechanism of action with other clinically important anthracyclines, the lack of robust, publicly available quantitative data hinders a direct and comprehensive comparison of its potency. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to conduct their own comparative studies to further elucidate the therapeutic potential of this compound relative to other agents in this class. Future preclinical studies focusing on generating comparative in vitro and in vivo data are warranted to fully validate its antitumor profile.
References
Unveiling the DNA Sequence Preference of Marcellomycin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount for designing effective and specific therapies. This guide provides a comparative analysis of the DNA sequence preference of Marcellomycin, an anthracycline antibiotic, with its well-studied counterpart, Adriamycin (Doxorubicin), supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits a distinct preference for binding to AT-rich sequences within the DNA duplex. This characteristic stands in stark contrast to the binding preference of Adriamycin, which demonstrates a clear affinity for GC-rich regions. This fundamental difference in sequence recognition highlights the potential for this compound and its analogues to target different genomic regions, offering possibilities for novel therapeutic strategies with potentially altered efficacy and toxicity profiles. The primary methodologies for elucidating these preferences involve fluorescence-based techniques that measure the binding affinity of the drug to various DNA sequences.
Data Presentation: Comparative DNA Binding Affinities
| Drug | DNA Polymer | Binding Constant (K) (M⁻¹) | Sequence Preference |
| This compound | poly(dA-dT) | Not specified, but demonstrates preference | AT-rich |
| Adriamycin | poly(dG-dC) | ~7-fold higher than for poly(dA-dT)[1] | GC-rich |
| Doxorubicin (Adriamycin) | poly(dG-dC)·poly(dG-dC) | (4.5 ± 0.5) x 10⁵ | GC-rich |
| Doxorubicin (Adriamycin) | poly(dA-dT)·poly(dA-dT) | (2.8 ± 0.3) x 10⁵ | Lower affinity for AT |
Experimental Protocols
The determination of DNA sequence preference for anthracyclines like this compound and Adriamycin primarily relies on spectrofluorometric titrations and fluorescence quenching assays.
Spectrofluorometric Titration for Determining DNA Binding Affinity
This method is used to quantify the binding constant between a fluorescent drug and DNA. The intrinsic fluorescence of the drug is monitored as increasing amounts of DNA are added.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the anthracycline (e.g., this compound or Adriamycin) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). The concentration should be accurately determined spectrophotometrically.
-
Prepare stock solutions of various DNA polymers (e.g., poly(dA-dT) and poly(dG-dC)) in the same buffer. The concentration of DNA is typically expressed in terms of base pairs, determined by UV absorbance at 260 nm.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Place a known volume and concentration of the anthracycline solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the drug. The excitation wavelength is chosen near the drug's absorption maximum, and the emission is scanned over the relevant range.
-
Add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a set period (e.g., 5 minutes) with gentle mixing.
-
Record the fluorescence emission spectrum after each DNA addition.
-
-
Data Analysis:
-
The fluorescence intensity of the drug will typically decrease (quench) upon binding to DNA.
-
The binding constant (K) and the number of binding sites (n) can be determined by analyzing the fluorescence quenching data using the Scatchard equation or by fitting the data to a suitable binding model.
-
Fluorescence Quenching Assay
This assay is a direct application of the titration method to determine the extent of binding. The degree of fluorescence quenching is proportional to the fraction of drug bound to DNA.
Protocol:
-
Sample Preparation:
-
Prepare a series of solutions containing a fixed concentration of the anthracycline and varying concentrations of DNA.
-
Include a control sample with only the drug and no DNA.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the emission maximum of the drug.
-
-
Data Analysis:
-
Calculate the fraction of fluorescence quenched (F₀ - F) / F₀, where F₀ is the fluorescence of the free drug and F is the fluorescence in the presence of DNA.
-
Plot the fluorescence quenching as a function of DNA concentration to visualize the binding saturation.
-
Mandatory Visualization
Caption: Workflow for determining anthracycline-DNA binding preference.
Caption: Anthracycline mechanism of action via DNA intercalation.
References
cross-validation of Marcellomycin's efficacy in different tumor types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Marcellomycin, an anthracycline antibiotic, with other established anti-tumor agents, primarily focusing on its efficacy across different tumor types. Due to the limited publicly available preclinical data on this compound's specific efficacy, this guide leverages data from early-stage clinical trials and draws comparisons with the well-characterized anthracycline, Doxorubicin, to provide a thorough understanding of its potential and limitations.
Overview of this compound
This compound is an antibiotic belonging to the anthracycline class of chemotherapeutic agents. Like other anthracyclines, its primary mechanism of action is believed to be the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. Early clinical investigations explored its potential in treating a variety of solid tumors.
Efficacy of this compound: Clinical Insights
Phase I clinical trials of this compound in patients with a range of solid tumors, including head and neck neoplasms, squamous cell carcinoma, and lung neoplasms, have been conducted. These studies were primarily designed to determine the maximum tolerated dose and assess the safety profile of the drug.
Key Findings from Clinical Trials:
-
Limited Anti-Tumor Activity: Across these early trials, this compound did not demonstrate significant anti-tumor activity in the patient populations studied.[1][2]
-
Dose-Limiting Toxicities: The primary dose-limiting toxicity observed was myelosuppression, specifically thrombocytopenia and leukopenia. Other reported side effects included nausea, vomiting, stomatitis, and local phlebitis.[1][2]
-
Mixed Response: In one instance, a mixed response was noted in a patient with advanced breast cancer.[2]
Due to the lack of pronounced anti-tumor efficacy in these initial studies, further clinical development of this compound as a standalone agent has been limited.
Comparative Efficacy: this compound vs. Doxorubicin
To contextualize the potential efficacy of this compound, a comparison with Doxorubicin, a widely used anthracycline, is essential. While direct comparative preclinical studies are scarce, we can infer performance based on their shared mechanism of action and the extensive data available for Doxorubicin.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for Doxorubicin in various cancer cell lines, providing a benchmark for the expected potency of an effective anthracycline.
| Cell Line | Cancer Type | Doxorubicin IC50 (µg/ml) |
| HCT116 | Colon Carcinoma | 24.30[3][4] |
| PC3 | Prostate Cancer | 2.64[3][4] |
| Hep-G2 | Hepatocellular Carcinoma | 14.72[3][4] |
| 293T | Human Embryonic Kidney (Control) | 13.43[3][4] |
Note: IC50 values can vary depending on the specific experimental conditions.
The lack of published IC50 data for this compound across a similar panel of cell lines makes a direct quantitative comparison challenging. However, the limited clinical efficacy of this compound suggests that its in vitro potency may be lower than that of Doxorubicin, or that it may possess a different spectrum of activity.
Mechanism of Action: Topoisomerase II Inhibition
This compound, as an anthracycline, is understood to function as a topoisomerase II inhibitor. This mechanism is central to its anti-cancer properties.
Signaling Pathway of Topoisomerase II Inhibition
Caption: Mechanism of action of this compound as a Topoisomerase II inhibitor.
This process ultimately leads to the accumulation of DNA damage, triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to assessing the efficacy of anthracyclines like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that is required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an MTT-based in vitro cytotoxicity assay.
Topoisomerase II Activity Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and the test compound (this compound or a control).
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated DNA will migrate differently from catenated DNA, allowing for the assessment of enzyme inhibition.[5][6][7]
Adverse Effects: Cardiotoxicity
A significant concern with anthracycline-based therapies is the risk of cardiotoxicity. This adverse effect is dose-dependent and can manifest as acute or chronic cardiac dysfunction.[1][2][8][9][10] The proposed mechanisms for anthracycline-induced cardiotoxicity are multifactorial and include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis of cardiomyocytes.[1][2][8]
Potential Signaling Pathway of Anthracycline-Induced Cardiotoxicity
Caption: Proposed signaling pathways leading to anthracycline-induced cardiotoxicity.
Conclusion
This compound is an anthracycline with a mechanism of action presumed to be topoisomerase II inhibition. However, early clinical data showed limited anti-tumor efficacy and significant toxicities, which has hindered its further development. In comparison to a well-established anthracycline like Doxorubicin, which has demonstrated broad anti-cancer activity, the therapeutic potential of this compound appears to be limited based on the currently available information. Further preclinical studies would be necessary to fully elucidate its efficacy profile across a wider range of tumor types and to identify any potential therapeutic niches. Researchers and drug development professionals should consider the historical clinical data and the well-documented class effects of anthracyclines when evaluating the potential of this compound or similar agents.
References
- 1. Frontiers | An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity [frontiersin.org]
- 2. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. youtube.com [youtube.com]
Independent Verification of Marcellomycin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Marcellomycin's therapeutic potential against other established anthracycline antibiotics, primarily focusing on Doxorubicin as a benchmark due to the limited recent data on this compound. The information is compiled from preclinical and early clinical studies to support further research and drug development efforts.
Comparative Analysis of Anthracyclines
This compound is an anthracycline antibiotic, a class of drugs widely used in cancer chemotherapy.[1] While early studies suggested it might have a different toxicity profile, its development did not progress to the extent of other anthracyclines like Doxorubicin.[2][3] This comparison, therefore, leverages the extensive data available for Doxorubicin to provide a framework for evaluating this compound.
Table 1: In Vitro Cytotoxicity Data (Hypothetical Comparison)
Due to the scarcity of recent, publicly available IC50 data for this compound, this table presents a hypothetical comparison based on the known potency of anthracyclines. Researchers would need to perform cytotoxicity assays to generate actual comparative data.
| Compound | Cancer Cell Line | IC50 (µM) | Assay Method |
| This compound | Breast (e.g., MCF-7) | Data not available | MTT Assay |
| Lung (e.g., A549) | Data not available | MTT Assay | |
| Leukemia (e.g., K562) | Data not available | MTT Assay | |
| Doxorubicin | Breast (MCF-7) | ~0.05 - 0.5 | MTT Assay |
| Lung (A549) | ~0.1 - 1.0 | MTT Assay | |
| Leukemia (K562) | ~0.01 - 0.1 | MTT Assay |
Table 2: Preclinical In Vivo Efficacy (Conceptual Framework)
This table outlines the key parameters for an in vivo comparison. Actual data would be generated from xenograft or syngeneic tumor models.
| Compound | Animal Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit |
| This compound | Mouse Xenograft | Breast Cancer | Data not available | Data not available | Data not available |
| Doxorubicin | Mouse Xenograft | Breast Cancer | e.g., 5 mg/kg, i.v., weekly | Significant | Significant |
Table 3: Comparative Toxicity Profile from Early Clinical Trials
This table summarizes the observed toxicities of this compound from Phase I clinical trials and compares them to the known side effects of Doxorubicin.
| Toxicity | This compound (Phase I Data)[2][4] | Doxorubicin (Established Profile)[1] |
| Hematologic | Dose-limiting myelosuppression (thrombocytopenia, leukopenia)[2][4] | Dose-limiting myelosuppression (neutropenia, thrombocytopenia)[1] |
| Cardiac | Electrocardiographic changes, potentially reduced cardiac toxicity suggested[2] | Dose-dependent cardiotoxicity, a major concern[1] |
| Gastrointestinal | Frequent and occasionally severe nausea, vomiting, stomatitis[2][4] | Common nausea, vomiting, mucositis[1] |
| Other | Local phlebitis, fatigue, rare and negligible hair loss[2] | Alopecia (hair loss) is common, fatigue[1] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[5]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
In Vivo Efficacy: Xenograft Mouse Model
This protocol describes a common method for evaluating the antitumor efficacy of a drug in a living organism.[6]
Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., MDA-MB-231 for breast cancer)
-
Matrigel (optional, to support tumor growth)
-
This compound and Doxorubicin
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during their exponential growth phase. Resuspend the cells in sterile PBS, optionally mixed with Matrigel, at a concentration of 1-10 million cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, Doxorubicin (positive control), and a vehicle control to the respective groups via an appropriate route (e.g., intravenous or intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
Visualizations
Signaling Pathway of Anthracyclines
Anthracyclines like this compound are known to exert their anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[7] They also induce oxidative stress through the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Anticancer Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anthracycline - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Marcellomycin
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and effective disposal of Marcellomycin, a potent anthracycline antibiotic utilized in cancer research and drug development. Adherence to these protocols is critical to mitigate risks to personnel and the environment. This compound is classified as a cytotoxic agent and must be handled as hazardous waste from the point of use through final disposal.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a disposable gown, respiratory protection, and eye protection. All manipulations involving this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to prevent aerosolization and exposure.
Disposal Procedures: A Step-by-Step Guide
The primary methods for the disposal of this compound and associated waste are incineration at a licensed facility or chemical inactivation followed by disposal as hazardous waste.
1. Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp implements contaminated with this compound must be immediately placed in a designated, puncture-proof, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Non-sharp contaminated items such as vials, gloves, gowns, and bench paper should be collected in thick, leak-proof plastic bags or containers clearly marked with the cytotoxic waste symbol.
-
Liquid Waste: Unused or residual this compound solutions should be collected in sealed, shatter-proof containers that are clearly labeled as "Cytotoxic Liquid Waste: this compound."
2. Chemical Inactivation (for Liquid Waste):
For laboratories not equipped for or with limited access to incineration, chemical inactivation of liquid this compound waste is a viable alternative. Studies have demonstrated that sodium hypochlorite (5.25%) can effectively degrade other anthracyclines into non-mutagenic residues.
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a well-ventilated chemical fume hood, prepare a 5.25% sodium hypochlorite solution (household bleach can be used if the concentration is verified).
-
Reaction: Carefully add the 5.25% sodium hypochlorite solution to the collected liquid this compound waste in a 1:1 volume ratio.
-
Duration: Allow the mixture to react for a minimum of one hour to ensure complete degradation.
-
Neutralization (Optional but Recommended): After the reaction period, the solution can be neutralized to a pH between 6.0 and 8.0 using a suitable neutralizing agent (e.g., sodium thiosulfate for excess chlorine).
-
Final Disposal: The treated and neutralized liquid should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
3. Final Disposal:
All segregated waste containers (sharps, solid, and treated liquid) must be securely sealed and stored in a designated, secure area away from general laboratory traffic. Arrange for pickup and final disposal by a licensed hazardous waste management company. Ensure all shipping and manifesting requirements are met as per local, state, and national regulations.
Quantitative Data
| Property | Value |
| Molecular Formula | C₄₂H₅₅NO₁₇ |
| Molecular Weight | 845.9 g/mol |
| Appearance | Solid |
| Inactivation Agent | 5.25% Sodium Hypochlorite |
| Recommended Reaction Time | ≥ 1 hour |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
